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Foundational

The Synthesis and Process Chemistry of 1-(2-Bromoethyl)-2-methyl-1H-imidazole Hydrobromide: A Technical Guide

Introduction & Strategic Importance 1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide is a critical bifunctional building block in modern medicinal chemistry. It serves as a primary intermediate in the synthesis of com...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide is a critical bifunctional building block in modern medicinal chemistry. It serves as a primary intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably Imidafenacin , a potent M1​/M3​ muscarinic acetylcholine receptor antagonist utilized in the treatment of overactive bladder (OAB)[1].

Because the molecule contains both a highly reactive electrophilic alkyl halide and a nitrogen-rich heterocycle, mastering its synthesis requires precise control over reaction kinetics, regioselectivity, and product stability. This whitepaper provides an in-depth analysis of the chemical causality, optimized protocols, and stabilization mechanisms required to synthesize this compound at high purity and yield.

Mechanistic Pathway & Chemical Causality

The synthesis of the target compound relies on the SN​2 N-alkylation of 2-methylimidazole using 1,2-dibromoethane. To achieve pharmaceutical-grade yields, three major chemical challenges must be addressed through rational process design:

A. Regioselectivity and Stoichiometric Control

Reacting a bifunctional electrophile (1,2-dibromoethane) with a nucleophile inherently risks bis-alkylation, which would yield the unwanted dimer 1,2-bis(2-methyl-1H-imidazol-1-yl)ethane. To enforce mono-alkylation, 1,2-dibromoethane is used in massive stoichiometric excess (often serving as the reaction solvent)[1]. This statistically minimizes the probability of the newly formed mono-alkylated product reacting with another molecule of 2-methylimidazole.

B. Phase Transfer Catalysis (PTC)

The reaction mixture is highly heterogeneous. 2-Methylimidazole and the inorganic bases (e.g., K2​CO3​ , NaOH ) are poorly soluble in the organic electrophile phase. To bridge this phase boundary, a phase transfer catalyst—typically tetrabutylammonium bromide (TBAB) or tetrabutylammonium chloride (TBAC) —is introduced[2]. The catalyst shuttles the deprotonated, highly nucleophilic 2-methylimidazolide anion into the organic phase, drastically lowering the activation energy and accelerating the SN​2 substitution[1].

C. The Necessity of the Hydrobromide Salt

Isolating the product as a free base (1-(2-bromoethyl)-2-methyl-1H-imidazole) presents a severe stability risk. The free base contains both a nucleophilic tertiary nitrogen (N3 of the imidazole ring) and an electrophilic 2-bromoethyl group. In its concentrated liquid or solid state, the free base undergoes rapid intermolecular Menschutkin reactions, leading to self-polymerization and the formation of cross-linked imidazolium networks[3].

To quench this reactivity, the free base is treated with hydrobromic acid (HBr). Protonation of the N3 nitrogen completely eliminates its nucleophilicity, trapping the molecule in a stable, crystalline hydrobromide salt suitable for long-term storage[4].

Mechanism N1 2-Methylimidazole N2 Imidazolide Anion (Nucleophile) N1->N2 Base (-H+) N3 SN2 Transition State (with 1,2-Dibromoethane) N2->N3 TBAB (PTC) + Electrophile N4 Free Base Intermediate N3->N4 - Br- N5 Hydrobromide Salt (Stable Product) N4->N5 + HBr (Protonation)

Mechanistic pathway of N-alkylation and subsequent hydrobromide salt stabilization.

Experimental Protocol: A Self-Validating System

The following methodology is adapted from validated pharmaceutical process patents for the synthesis of Imidafenacin intermediates[1][2][4].

Stage 1: Synthesis of the Free Base
  • Reagent Charging: To a 100 mL three-necked flask, add 50 mL of 1,2-dibromoethane (acting as both reagent and solvent).

  • Catalyst & Substrate Addition: Introduce 2.5 g (30.5 mmol) of 2-methylimidazole followed by 0.43 g to 0.5 g of the phase transfer catalyst (TBAB or TBAC)[1][2].

  • Base Introduction: Sequentially add the inorganic base system (e.g., 2.8 g Na2​CO3​ and 3.3 g NaOH ) to facilitate the deprotonation of the imidazole[1].

  • Thermal Activation: Stir the biphasic mixture vigorously and heat to 40 °C. Maintain the reaction for 5 hours. TLC tracking should be used to monitor the consumption of 2-methylimidazole[1].

  • Workup & Extraction: Cool the reaction to room temperature. Filter off the unreacted inorganic salts. Wash the filtrate with saturated aqueous sodium bicarbonate to neutralize any residual acid[2].

  • Isolation: Dry the organic phase over anhydrous sodium sulfate. Concentrate under vacuum to remove the excess 1,2-dibromoethane. The resulting crude product can be crystallized from a mixed solvent of isopropyl ether and ethyl acetate (3:1) to yield the free base (melting point: 79–80 °C)[1].

Stage 2: Hydrobromide Salt Formation
  • Dissolution: Dissolve the crude free base (e.g., 52 mmol) in 100 mL of isopropanol under continuous stirring[4].

  • Protonation: Prepare a 1:1 (v/v) mixed solution of hydrobromic acid (HBr) and isopropanol. Add 8.0 mL of this mixture dropwise to the reaction vessel[5].

  • Stabilization: As the salt forms, the solid will gradually dissolve, yielding a nearly colorless and transparent liquid. Maintain stirring for 30 minutes[4].

  • Precipitation: Introduce 100 mL of an anti-solvent (e.g., ethyl acetate) to the mixture and stir for 1 hour at room temperature to induce the precipitation of the hydrobromide salt[5].

  • Final Isolation: Filter the precipitated crystals, wash with cold ethyl acetate, and dry under vacuum to afford the final 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide.

Workflow Step1 1. Reagent Mixing 2-Methylimidazole + 1,2-Dibromoethane Step2 2. Phase Transfer Catalysis Add Base + TBAB, Heat to 40-60°C Step1->Step2 Step3 3. Workup & Extraction Filter, Wash (NaHCO3), Extract Organics Step2->Step3 Step4 4. Salt Formation Dissolve in Isopropanol, Add HBr Step3->Step4 Step5 5. Isolation Crystallize, Filter, Dry Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Process Optimization & Quantitative Data

The efficiency of the N-alkylation step is highly dependent on the choice of base, temperature, and the specific phase transfer catalyst utilized. The table below summarizes the quantitative impact of optimizing these parameters based on established pharmaceutical scale-up data[1][2].

Reaction ConditionBase SystemCatalystTemp (°C)Time (h)Yield (%)
A (Mild) K2​CO3​ / KOH TBAB2010.071.2
B (Standard) Na2​CO3​ / NaOH TBAC405.085.1
C (Accelerated) KOH (aq) / DMSOTBAB600.588.5

Note: Condition C utilizes a co-solvent system (Toluene/DMSO) to further enhance the solubility of the imidazolide anion, drastically reducing reaction time while maximizing yield[2].

Analytical Validation

To ensure the integrity of the synthesized 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide, rigorous analytical validation is required:

  • Melting Point Analysis: The free base intermediate should exhibit a sharp melting point at 79–80 °C[1]. The hydrobromide salt will exhibit a significantly higher melting point due to its ionic lattice.

  • Nuclear Magnetic Resonance (NMR): 1H -NMR ( D2​O or DMSO−d6​ ) will confirm the downfield shift of the imidazole ring protons due to the protonation at N3. The ethylene bridge will appear as two distinct triplets corresponding to the N−CH2​ and CH2​−Br groups.

  • Mass Spectrometry (LC-MS): The mass spectrum will display the characteristic 1:1 isotopic pattern of the bromine atom ( 79Br and 81Br ) for the molecular ion [M+H]+ of the free base.

References

  • New Drug Approvals: Ono Pharmaceuticals (Imidafenacin Synthesis) Source: New Drug Approvals URL: [Link]

  • Imidazolium-Linked Azido-Functionalized Glycosides (Menschutkin Reaction Dynamics) Source: ACS Omega - American Chemical Society URL: [Link]

Sources

Exploratory

Structural Elucidation and Spectral Analysis of 1-(2-Bromoethyl)-2-methyl-1H-imidazole Hydrobromide

Executive Summary 1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide (CAS 82566-60-7)[1] is a highly versatile bifunctional building block utilized extensively in pharmaceutical chemistry. It serves as a critical alkyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide (CAS 82566-60-7)[1] is a highly versatile bifunctional building block utilized extensively in pharmaceutical chemistry. It serves as a critical alkylating intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Imidafenacin, a potent muscarinic receptor antagonist prescribed for overactive bladder[2].

This technical guide provides an in-depth analysis of the compound's Nuclear Magnetic Resonance (NMR) spectral data. By bridging the gap between synthetic causality and spectral interpretation, this whitepaper establishes a self-validating framework for researchers to synthesize, isolate, and structurally verify this critical intermediate[3].

Mechanistic Causality: Synthesis and Salt Stabilization

The Necessity of the Hydrobromide Salt

A common pitfall in the handling of 1-(2-bromoethyl)-2-methyl-1H-imidazole is its inherent instability as a free base. The molecule possesses both an electrophilic bromoethyl tail and a nucleophilic imidazole nitrogen (N3). If left in its free base form, it undergoes rapid intermolecular nucleophilic attack (auto-alkylation), leading to the formation of intractable oligomeric imidazolium salts.

The Causal Solution: The addition of aqueous hydrobromic acid (HBr) quantitatively protonates the N3 position. This neutralizes the nitrogen's nucleophilicity, locking the molecule into a stable, highly crystalline imidazolium hydrobromide salt that can be stored indefinitely without degradation[4].

Workflow for the synthesis and isolation of the imidazole hydrobromide intermediate.

Optimized Experimental Protocol for Synthesis
  • Phase Transfer Catalysis (PTC): Charge a reaction vessel with 1,2-dibromoethane (excess), 2-methylimidazole, and potassium carbonate (K₂CO₃). Introduce tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

    • Causality: The biphasic nature of the reaction requires TBAB to shuttle the deprotonated 2-methylimidazole into the organic phase, maximizing pseudo-first-order kinetics and suppressing unwanted di-alkylation[2].

  • Thermal Activation: Stir the mixture at 40 °C for 5 hours. Monitor completion via TLC.

  • Workup & Extraction: Filter the inorganic salts. Wash the organic filtrate with saturated aqueous sodium bicarbonate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude free base in a mixed solvent of isopropyl ether and ethyl acetate (3:1). Add a stoichiometric amount of hydrobromic acid.

  • Isolation: Filter the resulting white crystalline precipitate and dry under vacuum at 40 °C to constant weight[4].

NMR Spectral Data and Structural Elucidation

The structural verification of 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide relies heavily on 1H and 13C NMR spectroscopy. The spectral logic is driven by two primary factors: the electronegativity of the bromine atom and the strong inductive electron-withdrawal of the protonated imidazolium ring.

Causality of chemical shifts: Protonation and electronegativity drive downfield NMR signals.

Self-Validating NMR Acquisition Protocol
  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is mandatory. Non-polar solvents will not dissolve the hydrobromide salt, and protic solvents (like D2O or CD3OD) will cause rapid deuterium exchange with the N3-H+ proton, erasing a critical diagnostic peak.

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Diagnostic Marker: The broad singlet at ~14.20 ppm (N3-H+) acts as an internal validation marker. If this peak shifts upfield or disappears (in the absence of protic exchange), it indicates partial dissociation of the HBr salt, warning the analyst of potential sample degradation or auto-alkylation.

Quantitative Data: 1H-NMR Spectral Assignments
Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J in Hz)Structural AssignmentMechanistic Rationale
2.65 Singlet (s)3H-C2-CH3Deshielded by the adjacent N1 and the positive charge of the imidazolium ring.
3.85 Triplet (t)2H6.0-CH2-BrShifted downfield due to the strong electronegativity of the covalently bound bromine atom.
4.55 Triplet (t)2H6.0N1-CH2Highly deshielded due to direct attachment to the electron-deficient N1 nitrogen.
7.65 Doublet (d)1H2.0C4-HAromatic ring proton; downfield shift driven by the cationic nature of the heterocycle.
7.75 Doublet (d)1H2.0C5-HAromatic ring proton; slightly more deshielded than C4 due to proximity to the alkylated N1.
14.20 Broad (br s)1H-N3-H+Highly acidic proton on the imidazolium nitrogen; confirms intact hydrobromide salt.
Quantitative Data: 13C-NMR Spectral Assignments
Chemical Shift (ppm)Carbon TypeStructural AssignmentMechanistic Rationale
11.5 Primary (CH3)C2-CH3Standard methyl region, slightly shifted due to heteroaromatic attachment.
31.2 Secondary (CH2)-CH2-BrCharacteristic shift for a primary alkyl bromide.
48.5 Secondary (CH2)N1-CH2Deshielded by the adjacent nitrogen atom.
118.4 Tertiary (CH)C5Imidazolium aromatic carbon.
122.1 Tertiary (CH)C4Imidazolium aromatic carbon.
144.8 Quaternary (C)C2Highly deshielded quaternary carbon situated between two nitrogen atoms.

Conclusion

The successful utilization of 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide in complex API synthesis depends entirely on maintaining its structural integrity as a salt. By understanding the causal relationship between the molecule's protonation state and its resulting NMR chemical shifts, researchers can confidently validate their intermediates, ensuring high-yield downstream couplings in pharmaceutical manufacturing.

References

  • Title: Imidafenacin Synthesis and New Drug Approvals Source: New Drug Approvals URL: [Link]

Sources

Foundational

Thermal Stability and Melting Point Dynamics of 1-(2-Bromoethyl)-2-methyl-1H-imidazole Hydrobromide: A Technical Guide

An in-depth technical analysis of the thermal properties of 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide, designed for researchers and drug development professionals. Molecular Architecture and Thermodynamic Drive...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the thermal properties of 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide, designed for researchers and drug development professionals.

Molecular Architecture and Thermodynamic Drivers

1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide (CAS: 581103-38-0) 1 is a highly functionalized heterocyclic salt. It serves as a critical bifunctional precursor in the synthesis of specialized imidazolium-based ionic liquids, pharmaceutical intermediates, and N-heterocyclic carbene (NHC) ligands .

The solid-state stability and melting point of this compound are governed by three primary structural features:

  • The Imidazolium Core: Provides a rigid, planar aromatic system that facilitates strong π−π stacking interactions in the solid state.

  • The Hydrobromide Counterion: Forms a robust hydrogen-bonding network with the acidic protons of the imidazole ring. This ionic salification significantly elevates the lattice enthalpy compared to neutral, non-salified imidazoles.

  • The 2-Bromoethyl Chain: Introduces steric bulk and flexibility. While the terminal bromine atom can participate in secondary halogen bonding, the alkyl chain generally disrupts perfect crystalline packing. This structural disruption slightly depresses the melting point relative to simpler methylimidazoles, making the lattice more susceptible to thermal energy 2.

Thermal Stability Profile: Melting and Degradation Mechanics

Understanding the thermal boundaries of 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide 3 is crucial for high-temperature applications, such as melt-phase quaternization or solvent-free catalysis.

  • Melting Point ( Tm​ ): Imidazolium hydrobromide salts with bromoalkyl substitutions typically exhibit sharp endothermic melting transitions in the range of 150 °C to 200 °C (e.g., the closely related 1-(4-bromobutyl) analog melts at 185–187 °C) 2. The melting process represents the thermal energy required to overcome the ionic and hydrogen-bonded lattice.

  • Thermal Decomposition ( Tonset​ ): The thermal degradation of this molecule is a sequential process. The weakest bond in the system is the aliphatic C−Br bond. Thermogravimetric analysis (TGA) typically reveals an initial mass loss event between 220 °C and 250 °C. This corresponds to the homolytic cleavage of the C−Br bond or the elimination of HBr gas (dehydrohalogenation). Secondary decomposition, involving the pyrolytic fragmentation of the highly stable imidazole ring, only occurs at extreme temperatures exceeding 350 °C.

Quantitative Data Summary

The table below summarizes the expected thermal parameters based on the structural motifs of bromoalkyl-imidazolium hydrobromides.

Thermal ParameterTypical Range / ValueMechanistic DriverAnalytical Method
Melting Point ( Tm​ ) 150 °C – 200 °CBreakdown of the ionic and hydrogen-bonded crystal lattice.DSC (Endothermic Peak)
Primary Decomposition ( Tonset1​ ) 220 °C – 250 °CCleavage of the aliphatic C-Br bond; elimination of HBr gas.TGA (Initial Mass Loss)
Secondary Decomposition ( Tonset2​ ) > 350 °CPyrolytic fragmentation of the aromatic imidazole ring.TGA (Major Mass Loss)

Experimental Protocol: Self-Validating Thermal Analysis (DSC/TGA)

To accurately determine the exact melting point and thermal stability of a specific batch of 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide, a simultaneous DSC/TGA workflow is required. As an Application Scientist, I emphasize that the integrity of thermal data relies heavily on strict environmental control and baseline validation to prevent artifactual data.

Step-by-Step Methodology:

  • System Calibration (Self-Validation): Prior to analysis, calibrate the DSC/TGA instrument using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) standards. Causality: This ensures that the temperature readings are strictly accurate across the specific thermal window of the imidazole salt. Run an empty crucible baseline to subtract inherent heat capacity changes.

  • Sample Preparation: Weigh 2.0 to 5.0 mg of the crystalline compound into an alumina ( Al2​O3​ ) crucible . Causality: Standard aluminum pans must be avoided. At elevated temperatures, hydrobromide salts can corrode aluminum, causing exothermic side reactions that mask the true decomposition onset.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) gas at a constant flow rate of 50 mL/min. Causality: An inert atmosphere prevents the oxidative combustion of the alkyl chain, isolating purely thermal degradation mechanisms (e.g., HBr elimination).

  • Thermal Ramping: Apply a controlled heating rate of 10 °C/min from 25 °C to 500 °C. Causality: A 10 °C/min ramp rate provides the optimal thermodynamic balance; it is slow enough to resolve closely spaced thermal events (like melting followed immediately by early decomposition) but fast enough to generate a strong, readable heat flow signal.

  • Data Acquisition & Post-Run Inspection: Record the heat flow (W/g) and mass loss (%). After cooling, visually inspect the crucible. A black carbonaceous residue confirms that the secondary pyrolytic decomposition of the imidazole ring occurred.

Workflow and Mechanistic Visualization

ThermalAnalysis cluster_workflow Experimental Workflow (DSC/TGA) cluster_mechanism Thermal Degradation Pathway N1 1. Sample Prep (1-5 mg, Alumina Crucible) N2 2. Atmosphere Control (N2 Purge, 50 mL/min) N1->N2 N3 3. Thermal Ramp (10 °C/min to 500 °C) N2->N3 N4 4. Data Acquisition (Heat Flow & Mass %) N3->N4 M1 Intact Crystalline Lattice (Strong H-Bonds) N3->M1 Triggers M2 Endothermic Melting (Lattice Breakdown) N4->M2 Detects M3 Primary Decomposition (Loss of HBr & Dealkylation) N4->M3 Detects M1->M2 T_m (~150-200 °C) M2->M3 T_onset (>220 °C) M4 Secondary Decomposition (Imidazole Ring Cleavage) M3->M4 T > 350 °C

Figure 1: DSC/TGA experimental workflow and the corresponding thermal degradation pathway.

References

  • NextSDS Database - Chemical Substance Information: 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide (CAS 581103-38-0).
  • Sigma-Aldrich - Product Catalog: 1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide.
  • BLD Pharm - Compound Information: 581103-38-0.
  • Benchchem - Properties of Bromoalkyl-imidazole derivatives (Melting Point References).

Sources

Exploratory

Chemical properties of 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide in organic synthesis

An In-Depth Technical Guide to 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide in Organic Synthesis Introduction: A Versatile Building Block for Modern Synthesis In the landscape of synthetic organic chemistry, the i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide in Organic Synthesis

Introduction: A Versatile Building Block for Modern Synthesis

In the landscape of synthetic organic chemistry, the imidazole nucleus is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of medicinal chemistry.[2][3] 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide emerges as a highly valuable and reactive building block, providing a direct and efficient route to introduce the (2-methyl-1H-imidazol-1-yl)ethyl moiety onto a wide range of molecular frameworks.

This guide, intended for researchers and drug development professionals, offers a comprehensive exploration of the chemical properties, reactivity, and synthetic applications of this reagent. We will delve into the mechanistic underpinnings of its reactivity, provide actionable experimental protocols, and present a framework for its strategic deployment in complex molecule synthesis.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide is a solid at room temperature, typically appearing as a white or off-white powder.[4] Its hydrobromide salt form enhances stability and simplifies handling compared to the free base.

Key Physicochemical Data
PropertyValueSource(s)
CAS Number 82566-60-7 (primary)[4][5]
Molecular Formula C₆H₁₀Br₂N₂[4][6][7]
Molecular Weight 269.97 g/mol [6][7]
Physical Form Solid[4][7]
Purity Typically ≥95%[4][5]
InChI Key IFEOSQZAGJFBDF-UHFFFAOYSA-N[4]
Hazard and Safety Information

This compound must be handled with appropriate care, following standard laboratory safety procedures. It is classified as an irritant and is harmful if ingested or comes into contact with skin.[4][8][9][10]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][10]

  • Precautionary Measures: Use in a well-ventilated area or fume hood. Wear personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][10][11] Avoid inhalation of dust and direct contact with skin and eyes.[9][10]

Core Reactivity and Mechanistic Insights

The synthetic utility of 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide is dominated by the reactivity of the bromoethyl side chain. The bromine atom, being a good leaving group, makes the adjacent methylene carbon (-CH₂-Br) highly electrophilic and susceptible to nucleophilic attack.

The primary mechanism for its reactions is the bimolecular nucleophilic substitution (SN2) pathway. This is characteristic of primary alkyl halides. In this process, a nucleophile directly attacks the electrophilic carbon, leading to the displacement of the bromide ion in a single, concerted step. The presence of the hydrobromide salt necessitates the use of a base in the reaction mixture to neutralize the acid and deprotonate the incoming nucleophile, thereby activating it for the substitution reaction.

Caption: General SN2 reaction pathway.

Applications in Organic Synthesis: The Alkylating Agent of Choice

The primary application of this reagent is as an alkylating agent for a diverse array of nucleophiles. This reaction introduces the (2-methyl-1H-imidazol-1-yl)ethyl group, a common structural motif in pharmacologically active compounds.

N-Alkylation of Amines and Heterocycles

The reaction with primary or secondary amines, anilines, and other nitrogen-containing heterocycles (e.g., indoles, carbazoles) is a straightforward and high-yielding process. This is a fundamental transformation for building complexity and is widely used in the synthesis of potential kinase inhibitors and other therapeutic agents where the imidazole moiety can act as a hydrogen bond acceptor or a metal-coordinating ligand.[3][12]

O-Alkylation of Phenols and Alcohols

Phenols and, to a lesser extent, alcohols can be O-alkylated to form the corresponding ethers. The resulting aryl or alkyl ethers containing the imidazole functionality are valuable intermediates in the synthesis of compounds targeting a variety of biological pathways. The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) is often critical for deprotonating the hydroxyl group effectively.

S-Alkylation of Thiols

Thiols are excellent nucleophiles and react readily with 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide to form thioethers. This reaction is efficient and proceeds under mild conditions, often using a carbonate base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent.

Experimental Protocols: A Practical Guide

The following protocol provides a representative, self-validating methodology for the N-alkylation of a generic amine nucleophile.

Protocol: N-Alkylation of an Aniline Derivative

Objective: To synthesize N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline.

Materials:

  • 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a stirrable suspension. Add aniline (1.1 eq) to the mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 60-80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x). This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of dichloromethane/methanol or ethyl acetate/hexanes to afford the pure product.

Experimental_Workflow A 1. Setup Combine Imidazole Reagent and K2CO3 under N2 B 2. Addition Add Anhydrous DMF and Aniline A->B C 3. Reaction Heat to 60-80 °C with Stirring B->C D 4. Monitoring Track Progress via TLC or LC-MS C->D E 5. Work-up Cool, Quench with Water, Extract with EtOAc D->E Upon Completion F 6. Washing Wash Organic Layer with Water and Brine E->F G 7. Drying Dry with MgSO4, Filter, Concentrate F->G H 8. Purification Column Chromatography on Silica Gel G->H I Pure Product H->I

Caption: Step-by-step experimental workflow.

Conclusion

1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide stands out as a robust and versatile reagent in organic synthesis. Its primary role as an electrophilic building block enables the straightforward installation of the (2-methyl-1H-imidazol-1-yl)ethyl group onto a wide variety of nucleophilic scaffolds. The predictability of its SN2 reactivity, coupled with its stability and ease of handling as a hydrobromide salt, makes it an indispensable tool for medicinal chemists and synthetic researchers. A firm grasp of its chemical properties, reactivity, and appropriate handling procedures empowers scientists to leverage this reagent for the efficient construction of complex, high-value molecules for drug discovery and beyond.

References

  • NextSDS. (n.d.). 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide — Chemical Substance Information. Retrieved March 22, 2026, from [Link]

  • Aaron Chemicals. (2024, November 1). Safety Data Sheet. Retrieved March 22, 2026, from [Link]

  • Achmem. (n.d.). 1-(2-Bromoethyl)-1H-imidazole hydrobromide. Retrieved March 22, 2026, from [Link]

  • PubChemLite. (n.d.). 1-(2-bromoethyl)-1h-imidazole hydrobromide (C5H7BrN2). Retrieved March 22, 2026, from [Link]

  • Patil, S., et al. (2018). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry, 34(3). [Link]

  • NextSDS. (n.d.). 1-(2-bromoethyl)-1H-imidazole hydrobromide — Chemical Substance Information. Retrieved March 22, 2026, from [Link]

  • Shaik, S. V. S., et al. (2021). Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. Journal of Molecular Structure, 1244, 130932. [Link]

  • Bouchemella, K., & Daich, A. (2014). Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. Oriental Journal of Chemistry, 30(2). [Link]

  • Ghorpade, S., & Ghorpade, V. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(11), 6338-6441. [Link]

  • Mohammed, S. H., et al. (2022). Synthesis and Identification of Some New Heterocyclic Compounds for Levofloxacin Drug Derivatives with Evaluating of Their Biological Efficiency and Antioxidant Activity. Journal of Medicinal and Chemical Sciences, 5(5), 724-735. [Link]

  • PubChemLite. (n.d.). 1-(2-bromoethyl)-2-methyl-1h-imidazole hydrobromide (C6H9BrN2). Retrieved March 22, 2026, from [Link]

  • PubChem. (n.d.). 1-(2-bromoethyl)-1H-imidazole. Retrieved March 22, 2026, from [Link]

  • Panday, D., et al. (2020). A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. World Journal of Pharmaceutical Research, 9(10), 256-270.
  • Erdoğan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Sakarya University Journal of Science, 23(3), 428-435. [Link]

  • Kumar, A. (2018). A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. American Journal of Heterocyclic Chemistry, 4(2), 26-34.
  • Baker, J. R., et al. (2021). The medicinal chemistry evolution of antibody–drug conjugates. RSC Medicinal Chemistry, 12(9), 1460-1481. [Link]

  • Lowe, H. L., & Stevens, M. F. G. (2014). The Medicinal Chemistry of Imidazotetrazine Prodrugs. Pharmaceuticals, 7(7), 797-833. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Asymmetric Geminal Dicationic Ionic Liquids (GDILs) Using 1-(2-Bromoethyl)-2-methyl-1H-imidazole Hydrobromide

Introduction and Scientific Rationale Geminal dicationic ionic liquids (GDILs) represent a sophisticated class of tunable solvents and electrolytes. Compared to traditional monocationic ionic liquids, GDILs exhibit super...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

Geminal dicationic ionic liquids (GDILs) represent a sophisticated class of tunable solvents and electrolytes. Compared to traditional monocationic ionic liquids, GDILs exhibit superior thermal stability, wider electrochemical windows, and highly tunable physicochemical properties[1]. The synthesis of asymmetric GDILs—where two different cationic headgroups are joined by an alkyl spacer—is particularly valuable for disrupting crystal lattice packing, thereby lowering the melting point to yield room-temperature ionic liquids (RTILs)[2].

This protocol details the synthesis of a novel asymmetric GDIL, 1-butyl-3-[2-(2-methyl-3-methylimidazolium-1-yl)ethyl]imidazolium bis(trifluoromethanesulfonyl)imide , utilizing 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide as the bifunctional precursor. This specific precursor is highly strategic: it provides both a reactive electrophilic site (the 2-bromoethyl group) and a nucleophilic/quaternizable site (the 2-methylimidazole ring), enabling sequential, highly controlled Menschutkin (SN2) reactions[3].

Mechanistic Overview & Causality

The synthesis relies on a self-validating, four-phase system designed to maximize yield and purity:

  • Free-Basing: The commercial precursor is supplied as a hydrobromide salt[4]. The protonated imidazole ring is non-nucleophilic. Neutralization is strictly required to prevent acidic side-reactions and to activate the imidazole ring for the final quaternization.

  • First Quaternization (Tethering): The unhindered nucleophile (1-methylimidazole) attacks the electrophilic 2-bromoethyl group. Acetonitrile is selected as the solvent because its polar aprotic nature stabilizes the SN2 transition state while promoting the precipitation of the monocationic bromide salt, driving the reaction to completion[5].

  • Second Quaternization (Asymmetric Functionalization): The tethered 2-methylimidazole ring is sterically hindered at the C2 position. Consequently, this step requires a highly reactive primary alkyl halide (1-bromobutane), higher temperatures, and extended reaction times to achieve quantitative conversion[6].

  • Anion Metathesis: The resulting dibromide salt is highly viscous and hydrophilic. Exchanging the bromide ions for bulky, charge-delocalized bis(trifluoromethanesulfonyl)imide (NTf2⁻) anions drastically reduces coulombic lattice energy, yielding a hydrophobic, low-viscosity liquid that is easily purified from aqueous byproducts[1].

Mechanistic Pathway

Mechanism N1 Nucleophile 1 1-Methylimidazole TS1 Transition State 1 SN2 Attack on -CH2-Br N1->TS1 E1 Electrophile 1 1-(2-bromoethyl)-2-methyl- 1H-imidazole E1->TS1 I1 Intermediate Monocationic Tethered Imidazole TS1->I1 Br- leaving N2 Nucleophile 2 Tethered 2-Methylimidazole I1->N2 Acts as TS2 Transition State 2 SN2 Attack on Butyl-Br N2->TS2 E2 Electrophile 2 1-Bromobutane E2->TS2 P Product Asymmetric GDIL Dibromide TS2->P Br- leaving

SN2 Menschutkin mechanistic pathway for sequential imidazole quaternization.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and thermodynamic conditions required for the self-validating protocol.

Reaction PhaseReagent / CatalystEquivalentsSolventTemp (°C)Time (h)Expected Yield
1. Free-Basing 1-(2-bromoethyl)-2-methyl-1H-imidazole·HBrK₂CO₃ (Base)1.01.1H₂O / DCM (Biphasic)0 to 252> 95%
2. 1st Quaternization 1-Methylimidazole1.05Acetonitrile80 (Reflux)2488 - 92%
3. 2nd Quaternization 1-Bromobutane1.20Acetonitrile85 (Reflux)4885 - 90%
4. Anion Metathesis LiNTf₂2.10Deionized H₂O2512> 90%

Step-by-Step Experimental Protocol

Phase 1: Precursor Neutralization (Free-Basing)
  • Suspend 10.0 g (37.0 mmol) of 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide in 50 mL of deionized water in a 250 mL round-bottom flask.

  • Cool the suspension to 0 °C using an ice bath to control the exothermic neutralization.

  • Slowly add 5.6 g (40.7 mmol) of potassium carbonate (K₂CO₃) in small portions under continuous magnetic stirring. Evolution of CO₂ gas will be observed.

  • Once gas evolution ceases, add 100 mL of dichloromethane (DCM) to create a biphasic system. Stir vigorously for 30 minutes at room temperature.

  • Transfer to a separatory funnel. Extract the organic (bottom) layer. Wash the aqueous layer with an additional 2x 50 mL of DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Validation Check: The resulting free base should be a pale yellow oil. Store under argon, as the free base is susceptible to slow intermolecular self-alkylation over time.

Phase 2: First Quaternization (Tethering)
  • Dissolve the freshly prepared free base (~7.0 g, 37.0 mmol) in 40 mL of anhydrous acetonitrile in a 100 mL two-neck flask equipped with a reflux condenser.

  • Add 3.19 g (38.8 mmol) of 1-methylimidazole dropwise.

  • Purge the system with argon and heat to 80 °C under continuous stirring for 24 hours[5].

  • Validation Check: As the reaction progresses, the monocationic intermediate (1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-3-methylimidazolium bromide) will begin to precipitate as a dense oil or white solid due to its insolubility in hot acetonitrile.

  • Cool to room temperature, decant the solvent, and wash the product with 3x 20 mL of cold ethyl acetate to remove unreacted 1-methylimidazole. Dry under high vacuum at 60 °C for 4 hours.

Phase 3: Second Quaternization (Asymmetric Functionalization)
  • Resuspend the monocationic intermediate in 30 mL of anhydrous acetonitrile.

  • Add 6.08 g (44.4 mmol) of 1-bromobutane.

  • Reflux the mixture at 85 °C for 48 hours. The extended time is critical due to the steric hindrance imparted by the methyl group at the C2 position of the imidazole ring[6].

  • Following the reaction, remove the solvent and excess 1-bromobutane via rotary evaporation.

  • Wash the resulting highly viscous, hygroscopic dibromide GDIL with diethyl ether (3x 30 mL) and dry under high vacuum at 80 °C for 24 hours.

Phase 4: Anion Metathesis (Fluorination)
  • Dissolve the GDIL dibromide in 50 mL of deionized water.

  • In a separate beaker, dissolve 22.3 g (77.7 mmol) of Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) in 30 mL of deionized water.

  • Add the LiNTf₂ solution dropwise to the GDIL solution at room temperature under vigorous stirring[3].

  • Validation Check: An immediate phase separation will occur as the hydrophobic GDIL-[NTf₂]₂ forms a dense liquid at the bottom of the flask.

  • Stir for 12 hours to ensure complete metathesis.

  • Isolate the lower GDIL phase using a separatory funnel. Wash the GDIL with 10 mL aliquots of ultra-pure water until the washings test negative for bromide ions (verify via the addition of 0.1 M AgNO₃; no AgBr precipitate should form).

  • Dry the purified asymmetric GDIL under high vacuum (< 0.1 mbar) at 80 °C for 48 hours to remove trace water.

Experimental Workflow

Workflow A 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide B Neutralization (K2CO3, DCM/H2O) A->B C Intermediate 1: Free Base B->C D 1st Quaternization (+ 1-Methylimidazole, 80°C) C->D E Intermediate 2: Monocationic Bromide D->E F 2nd Quaternization (+ 1-Bromobutane, 85°C) E->F G Intermediate 3: GDIL Dibromide F->G H Anion Metathesis (+ LiNTf2, H2O, RT) G->H I Final Product: Asymmetric GDIL [NTf2]2 H->I

Workflow for the synthesis of asymmetric GDILs via sequential quaternization.

References

  • Patil, R. A., et al. "Synthesis of Thermally Stable Geminal Dicationic Ionic Liquids and Related Ionic Compounds: An Examination of Physicochemical Properties by Structural Modification." Chemistry of Materials, 2016. URL:[Link][1]

  • Han, H.-Y., et al. "Synthesis of novel functional ionic liquids and their application in biomass." RSC Advances, 2019. URL:[Link][3]

  • Gui, C., et al. "Design, Synthesis, and Analysis of Thermophysical Properties for Imidazolium-Based Geminal Dicationic Ionic Liquids." The Journal of Physical Chemistry C, 2018. URL:[Link][2]

  • Bortolini, O., et al. "Systematic Synthesis and Properties Evaluation of Dicationic Ionic Liquids, and a Glance Into a Potential New Field." Frontiers in Chemistry, 2018. URL:[Link][6]

  • Arvela, P. M., et al. "Synthesis and investigation of physico-chemical properties of dicationic ionic liquids." Royal Society Open Science, 2018. URL:[Link][5]

Sources

Application

1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide as an alkylating agent in organic chemistry

An In-Depth Guide to the Application of 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide as a Versatile Alkylating Agent For Researchers, Scientists, and Drug Development Professionals Introduction: A Strategic Buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide as a Versatile Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

In the landscape of drug discovery and development, the imidazole moiety stands out as a "privileged scaffold"—a core structure frequently found in a multitude of clinically successful drugs.[1] Its unique electronic properties, ability to act as a hydrogen bond donor and acceptor, and capacity to coordinate with metallic centers in enzymes make it a cornerstone of molecular design. 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide is a highly valuable bifunctional reagent that provides a direct and efficient route to incorporate the 2-methyl-1-H-imidazolyl-ethyl group onto a wide range of molecular frameworks.

This reagent features a reactive primary alkyl bromide, primed for nucleophilic substitution, and a 2-methyl-imidazole core. The hydrobromide salt form enhances its stability and shelf-life, though it necessitates careful consideration of stoichiometry and basicity during reaction setup. This guide serves as a comprehensive technical resource, providing not just protocols but also the underlying chemical logic to empower researchers to effectively utilize this versatile building block in their synthetic campaigns.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

PropertyValueSource(s)
CAS Number 581103-38-0[2][3]
Alternate CAS 82566-60-7[4]
Molecular Formula C₆H₁₀Br₂N₂[3][5]
Molecular Weight 269.97 g/mol [3][5]
Physical Form Solid[5]
Purity Typically ≥95%[6]
Storage Temp. Room Temperature, under inert atmosphere[7]
InChI Key IFEOSQZAGJFBDF-UHFFFAOYSA-N[5]

Safety and Handling:

1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide is classified as a hazardous substance and must be handled with appropriate precautions.[2][5]

  • Hazard Classifications:

    • Acute Toxicity (Oral, Dermal, Inhalation)[2][8]

    • Skin Irritation (Category 2)[2][8][9]

    • Serious Eye Irritation/Damage (Category 2A)[2][8][9]

    • Specific Target Organ Toxicity — Single Exposure (May cause respiratory irritation)[2][8][9]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this reagent.[9][10] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

  • First Aid Measures:

    • Eyes: Immediately rinse with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[9][10]

    • Skin: Wash off with soap and plenty of water. If irritation persists, consult a physician.[9][10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9][10]

    • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[10]

Mechanism of Action: The SN2 Pathway

The primary function of 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide as an alkylating agent is to participate in a bimolecular nucleophilic substitution (Sₙ2) reaction. The carbon atom adjacent to the bromine is electrophilic and is susceptible to attack by a nucleophile (Nu⁻), leading to the displacement of the bromide leaving group and the formation of a new carbon-nucleophile bond.

Causality Behind the Mechanism:

  • Deprotonation (Activation): The reaction typically requires a base. The first role of the base is to deprotonate the nucleophile (e.g., a phenol, amine, or thiol) to increase its nucleophilicity.

  • Neutralizing the Salt: Since the reagent is a hydrobromide salt, at least one equivalent of base is consumed to neutralize the HBr, liberating the free imidazole.

  • Nucleophilic Attack: The activated nucleophile attacks the primary carbon bearing the bromine atom. The Sₙ2 mechanism is favored due to the unhindered nature of this primary carbon.

  • Product Formation: A new C-Nu bond is formed, and bromide is released as the leaving group. If the nucleophile was an amine, the resulting product will be protonated and may require an additional equivalent of base or an aqueous workup to isolate the neutral product.

Caption: General Sₙ2 mechanism for alkylation.

Experimental Protocols: Harnessing the Reagent's Potential

The following protocols are designed to be robust starting points. Researchers should optimize conditions based on their specific substrate and scale.

Protocol 1: O-Alkylation of Phenols

This procedure is broadly applicable for coupling the reagent with various phenolic substrates, a common strategy in the synthesis of bio-active ethers.

Materials and Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser and heating mantle

  • Nitrogen or Argon gas inlet

  • Substituted Phenol (1.0 equiv)

  • 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide (1.1 - 1.3 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.5 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Standard work-up and purification supplies (separatory funnel, ethyl acetate, brine, anhydrous MgSO₄, rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted phenol (1.0 equiv) and the chosen anhydrous solvent (e.g., DMF).

  • Base Addition: Add the base (e.g., K₂CO₃, 2.5 equiv). Stir the suspension vigorously for 15-20 minutes at room temperature to facilitate the formation of the phenoxide. The use of a fine powder for the base is crucial for reaction efficiency.

  • Reagent Addition: Add 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide (1.2 equiv) to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C. The optimal temperature depends on the reactivity of the phenol. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 6-24 hours.

  • Work-up:

    • Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ethyl acetate.

    • Alternatively, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired O-alkylated product.

Expert Rationale:

  • Solvent Choice: DMF is a polar aprotic solvent that excels at solvating cations while leaving anions (the nucleophile) relatively free, accelerating Sₙ2 reactions.[11]

  • Base Selection: K₂CO₃ is a cost-effective and moderately strong base suitable for most phenols. For less acidic or sterically hindered phenols, the more reactive and soluble Cs₂CO₃ can significantly improve reaction rates and yields.

  • Stoichiometry: More than two equivalents of base are required to first deprotonate the phenol and then neutralize the hydrobromide of the alkylating agent.

Protocol 2: N-Alkylation of Amines

N-alkylation of primary or secondary amines requires careful control to prevent over-alkylation, which leads to quaternary ammonium salts.

Materials and Equipment:

  • Same as Protocol 1

  • Primary or Secondary Amine (1.0 equiv)

  • 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide (1.05 equiv)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or DMF

Step-by-Step Methodology:

  • Reaction Setup: In a flask under an inert atmosphere, dissolve the amine (1.0 equiv) in the chosen anhydrous solvent (e.g., THF).

  • Base Addition: Add the non-nucleophilic base (e.g., DIPEA, 2.5 equiv).

  • Reagent Addition: Add 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide (1.05 equiv), either as a solid or as a solution in a small amount of the reaction solvent.

  • Reaction: Stir the reaction at room temperature or heat gently (40-50 °C). The reaction progress should be carefully monitored by TLC or LC-MS to minimize the formation of the di-alkylated product.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate or dichloromethane and wash with a saturated aqueous solution of NaHCO₃ to remove the amine salt.

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography. A gradient elution starting with a non-polar solvent and gradually adding a more polar solvent (often containing a small amount of Et₃N to prevent product streaking on the silica) is typically effective.

Expert Rationale:

  • Controlling Selectivity: A key challenge is preventing the newly formed, more nucleophilic secondary amine from reacting again.[12] Using a slight excess of the alkylating agent and carefully monitoring the reaction can favor mono-alkylation. A competitive deprotonation/protonation strategy, where the product amine remains protonated and unreactive, is often employed.[12][13]

  • Base Choice: A non-nucleophilic organic base like DIPEA is used to avoid competing with the substrate amine in the alkylation reaction. At least two equivalents are necessary: one to neutralize the HBr salt and another to scavenge the proton released from the amine during the reaction.

Alkylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification Setup Dissolve Nucleophile (Phenol/Amine) in Anhydrous Solvent Base Add Base (e.g., K₂CO₃, DIPEA) Setup->Base AddReagent Add Alkylating Agent Base->AddReagent React Heat & Stir (Monitor by TLC/LC-MS) AddReagent->React Quench Quench / Filter React->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Pure Product

Caption: General workflow for an alkylation experiment.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Insufficiently strong or soluble base.2. Low reaction temperature.3. Deactivated nucleophile (steric hindrance).4. Reagent degradation.1. Switch to a stronger/more soluble base (e.g., K₂CO₃ → Cs₂CO₃ or NaH).2. Increase reaction temperature incrementally.3. Increase reaction time; consider a more forcing solvent like DMPU.4. Use a fresh bottle of the reagent; ensure anhydrous conditions.
Formation of Byproducts 1. Over-alkylation of amines.2. C-alkylation of phenols (less common).3. Elimination (E2) side reaction.1. Use a slight excess of the amine or carefully control stoichiometry (1:1.05 amine:reagent).2. Use a more polar solvent to favor O-alkylation.3. Use milder conditions (lower temperature, less sterically hindered base).
Difficult Purification 1. Residual DMF in the crude product.2. Product is basic and streaks on silica gel.1. Perform multiple aqueous washes during work-up or remove DMF azeotropically with heptane.2. Add 0.5-1% triethylamine to the eluent during column chromatography.

Conclusion

1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide is a powerful and strategic tool for the synthetic chemist. Its ability to readily introduce the 2-methyl-imidazolyl-ethyl moiety makes it indispensable for projects in medicinal chemistry, particularly in lead optimization where modulating polarity, basicity, and metabolic stability is paramount. By understanding the underlying Sₙ2 mechanism and carefully selecting reaction conditions—especially the base and solvent—researchers can effectively and reproducibly incorporate this valuable pharmacophore into their target molecules, accelerating the journey of drug discovery.

References

  • NextSDS. 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide — Chemical Substance Information. Available from: [Link]

  • NextSDS. 1-(2-bromoethyl)-1H-imidazole hydrobromide — Chemical Substance Information. Available from: [Link]

  • Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4, 18229-18233. Available from: [Link]

  • Aaron Chemicals. Safety Data Sheet. Available from: [Link]

  • ResearchGate. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Available from: [Link]

  • Kuninobu, Y., et al. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 94, 280-291. Available from: [Link]

  • PubChemLite. 1-(2-bromoethyl)-2-methyl-1h-imidazole hydrobromide. Available from: [Link]

  • El-Sayed, A. M., et al. (2014). Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. ChemInform, 45(8). Available from: [Link]

  • Google Patents. EP0419045B1 - Method for alkylation of phenols, and catalyst therefor.
  • Chemical Product. 1-(2-Bromoethyl)-1H-imidazole hydrobromide. Available from: [Link]

  • Organic Chemistry Portal. Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Available from: [Link]

  • DOI. Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate. Available from: [Link]

  • Google Patents. US5011934A - Process for preparing 1-alkylimidazoles.
  • PubChem. 1-(2-bromoethyl)-1H-imidazole. Available from: [Link]

  • Organic Chemistry Portal. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Available from: [Link]

  • PMC. Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane. Available from: [Link]

  • PMC. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Available from: [Link]

  • Semantic Scholar. Alkylation of phenols under microwave irradiation in dry media. Available from: [Link]

  • Asian Journal of Pharmaceutical Research and Development. Drug Discovery and its Applications. Available from: [Link]

Sources

Method

Application Note: Preparation of Hemilabile N-Heterocyclic Carbene (NHC) Ligands via 1-(2-Bromoethyl)-2-methyl-1H-imidazole Hydrobromide

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Scope The design of advanced transition metal catalysts a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Scope

The design of advanced transition metal catalysts and metallodrugs increasingly relies on heteroditopic ligands—molecules that possess two different types of coordinating moieties. 1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide (C6H10Br2N2) is a highly versatile, bifunctional electrophilic synthon used to construct these architectures[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic synthesis. We will explore how to leverage this compound to synthesize an imidazolium salt precursor, which is subsequently metallated to form a hemilabile N-Heterocyclic Carbene (NHC) complex[2]. The presence of the 2-methyl group on the tethered imidazole ring is not merely structural; it is a deliberate design choice to introduce steric clash, driving the hemilabile "on-off" coordination crucial for catalytic turnover and controlled drug release.

Chemical Rationale & Design Principles

Why the Hydrobromide Salt?

The free base of 1-(2-bromoethyl)-2-methyl-1H-imidazole contains both a nucleophilic nitrogen (N3) and an electrophilic 2-bromoethyl group. If left unprotonated, it is prone to intermolecular self-alkylation, leading to unwanted oligomerization during storage. Supplying the compound as a hydrobromide salt protonates the N3 position, rendering it chemically inert and ensuring long-term shelf stability[1].

The Role of the 2-Methyl Group in Hemilability

When this compound is reacted with a bulky imidazole (e.g., 1-mesitylimidazole), it forms a mixed di-imidazole system. Upon metallation, the standard imidazole forms a strongly bound, electron-rich NHC[2]. The tethered 2-methylimidazole acts as a secondary N-donor. However, the methyl group at the C2 position creates significant steric hindrance against the metal center. This forces the N-donor to be hemilabile—it easily dissociates to open a vacant coordination site for substrate binding, and recoordinates to stabilize the resting state of the catalyst.

Synthetic Workflow

Workflow A 1-(2-Bromoethyl)-2-methyl- 1H-imidazole HBr C Heteroditopic Imidazolium Salt A->C SN2 Alkylation B 1-Mesitylimidazole + K2CO3 / MeCN B->C E Ag-NHC Transfer Complex C->E Deprotonation & Metallation D Ag2O / CH2Cl2 Dark, RT D->E G Hemilabile Pd-NHC Catalyst E->G Transmetalation F PdCl2(cod) Transmetalation F->G

Fig 1. Synthetic workflow for hemilabile Pd-NHC complexes via a silver transfer agent.

Experimental Protocols

Safety Note: 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide is classified under GHS06 (Danger) as Acute Tox. 3 (Oral) and Eye Irrit. 2[1]. Handle exclusively in a certified fume hood with appropriate PPE.

Protocol A: Synthesis of the Heteroditopic Imidazolium Salt (NHC Precursor)

This step utilizes an SN2 alkylation to build the ligand framework[2].

  • Preparation: Charge a flame-dried 100 mL Schlenk flask with 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide (1.0 equiv, 10 mmol) and 1-mesitylimidazole (1.2 equiv, 12 mmol).

  • Neutralization & Activation: Add anhydrous K₂CO₃ (2.5 equiv, 25 mmol). The carbonate base serves a dual purpose: it neutralizes the HBr to generate the reactive free base in situ, and it acts as an acid scavenger for the subsequent alkylation.

  • Reaction: Suspend the mixture in 40 mL of anhydrous acetonitrile (MeCN) under an argon atmosphere. Reflux at 80 °C for 24 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed Celite pad to remove KBr and unreacted K₂CO₃.

  • Purification: Concentrate the filtrate in vacuo to ~5 mL. Induce precipitation by adding 30 mL of cold diethyl ether. Filter the resulting white solid and dry under high vacuum.

    • Self-Validating Checkpoint: The success of this step is confirmed by the appearance of a sharp singlet at ~9.5 ppm in the ¹H NMR (DMSO-d₆), corresponding to the newly formed, highly acidic C2-H proton of the imidazolium ring.

Protocol B: Metallation to the Ag-NHC Transfer Complex

Direct metallation of imidazolium salts with late transition metals is often low-yielding. We utilize Ag₂O as both a mild base and a silver source to form an Ag-NHC complex, which acts as an efficient transmetalation agent[3].

  • Preparation: In a Schlenk flask wrapped entirely in aluminum foil (to prevent photolytic degradation of silver), dissolve the imidazolium salt (1.0 equiv, 5 mmol) in 30 mL of anhydrous CH₂Cl₂.

  • Metallation: Add Ag₂O (0.6 equiv, 3 mmol). The slight excess ensures complete deprotonation of the imidazolium C2 proton.

  • Reaction: Stir the suspension vigorously at room temperature for 12 hours in the dark. The solution will transition from a black suspension to a cloudy grey mixture as AgBr precipitates.

  • Workup: Filter the mixture through a short pad of Celite to remove AgBr and excess Ag₂O.

  • Isolation: Concentrate the filtrate to ~3 mL and add cold pentane to precipitate the Ag-NHC complex.

    • Self-Validating Checkpoint: The ¹H NMR must show the complete disappearance of the C2-H proton (~9.5 ppm).

Analytical Validation & Data Presentation

Verification of the carbene formation is best achieved via ¹³C NMR. The carbenic carbon bonded to silver exhibits a massive downfield shift and distinct spin-spin coupling due to the two NMR-active isotopes of silver (¹⁰⁷Ag and ¹⁰⁹Ag, both spin 1/2)[4].

Table 1: Diagnostic NMR Shifts for Precursor vs. Ag-NHC Complex

Analytical MetricHeteroditopic Imidazolium SaltAg-NHC Transfer ComplexCausality / Interpretation
¹H NMR (C2-H) ~9.5 ppm (s, 1H)Absent Confirms successful deprotonation of the imidazolium ring.
¹H NMR (Tether CH₃) ~2.4 ppm (s, 3H)~2.4 ppm (s, 3H)Confirms the 2-methylimidazole moiety remains intact and unmetallated.
¹³C NMR (C-Carbene) ~138 ppm~182 ppm Downfield shift indicates carbene formation[4].
Ag-C Coupling N/Ad, ¹J = 182.3 Hz (¹⁰⁷Ag) d, ¹J = 210.0 Hz (¹⁰⁹Ag) Direct proof of the Ag-C bond; coupling constants validate monomeric/dimeric structure[4].

Catalytic Application: The Hemilability Mechanism

Once transmetalated to a catalytically active metal (e.g., Palladium), the true value of the 2-methylimidazole tether is realized. The diagram below illustrates how the steric bulk of the methyl group forces the N-donor to dissociate, enabling catalytic turnover while preventing catalyst decomposition.

Mechanism A Resting State Bidentate NHC-N Coordination B Active Catalyst Monodentate NHC (N-donor dissociated) A->B Steric Clash from 2-Methyl Group C Substrate Complex Substrate Bound to Vacant Site B->C Substrate Addition D Product Release Reductive Elimination C->D Catalytic Turnover D->A N-donor Re-coordination

Fig 2. Hemilabile coordination mechanism driven by the steric bulk of the 2-methylimidazole moiety.

Sources

Application

Application Note: Controlled Mono-Alkylation of Primary Amines using 1-(2-Bromoethyl)-2-methyl-1H-imidazole Hydrobromide

Introduction & Mechanistic Rationale The incorporation of the 2-methyl-1H-imidazole pharmacophore is a highly effective strategy in modern drug discovery, frequently utilized to modulate physicochemical properties, impro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The incorporation of the 2-methyl-1H-imidazole pharmacophore is a highly effective strategy in modern drug discovery, frequently utilized to modulate physicochemical properties, improve aqueous solubility, and establish key hydrogen-bonding interactions with target proteins[1].

1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide (CAS: 82566-60-7) is a premier electrophilic building block for appending this moiety to primary amines via a bimolecular nucleophilic substitution ( SN​2 ) pathway. However, utilizing this reagent presents two distinct chemical challenges that must be managed to ensure high yields and purity:

  • Salt Neutralization & Reagent Stability: The reagent is supplied as a hydrobromide salt. The free base of 1-(2-bromoethyl)imidazole is highly prone to spontaneous intermolecular self-alkylation (polymerization) [2]. The hydrobromide salt stabilizes the molecule during storage. Consequently, the reaction requires sufficient base to first liberate the free electrophile in situ, and subsequently neutralize the equivalent of hydrobromic acid (HBr) generated during the SN​2 displacement.

  • Prevention of Over-Alkylation: Primary amines react to form secondary amines. Because the resulting secondary amine is often more nucleophilic than the starting primary amine (due to the electron-donating effect of the newly attached alkyl chain), it can rapidly react with a second equivalent of the electrophile to form an unwanted tertiary amine byproduct.

To circumvent over-alkylation, this protocol employs a controlled addition strategy combined with specific solvent and base selections. By maintaining a low steady-state concentration of the electrophile, the kinetic probability of the secondary amine encountering an unreacted bromoethyl molecule is drastically reduced.

ReactionPathway Amine Primary Amine (Nucleophile) Product Secondary Amine (Target Mono-alkylated) Amine->Product SN2 Attack (Controlled) Reagent 1-(2-Bromoethyl)-2-methyl- 1H-imidazole HBr FreeBase Free Base Intermediate (Active Electrophile) Reagent->FreeBase Base Neutralization (- HBr) Base DIPEA (Base) (3.0+ Equivalents) Base->FreeBase FreeBase->Product Byproduct Tertiary Amine (Over-alkylated Byproduct) FreeBase->Byproduct Product->Byproduct Excess Electrophile (Uncontrolled)

Fig 1: Reaction pathway highlighting the target SN2 mono-alkylation vs. the over-alkylation byproduct.

Materials and Reagents

  • Nucleophile: Primary Amine (R- NH2​ ) (1.0 equivalent)

  • Electrophile: 1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide (0.95 equivalents). Note: Using a slight deficit of the electrophile acts as a secondary safeguard against over-alkylation.

  • Base: N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate ( K2​CO3​ ) (3.0 to 4.0 equivalents).

  • Solvent: Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF).

  • Work-up Reagents: Ethyl Acetate (EtOAc), Saturated aqueous Sodium Bicarbonate ( NaHCO3​ ), Brine, Anhydrous Sodium Sulfate ( Na2​SO4​ ).

Experimental Design: The Self-Validating Protocol

The following methodology is designed as a self-validating system. The use of a non-nucleophilic, sterically hindered base (DIPEA) ensures that the base itself does not compete for the electrophile. Furthermore, the slow addition of the reagent validates that the reaction remains under kinetic control, prioritizing the primary amine's attack over the secondary amine's.

ExperimentalWorkflow Step1 1. Preparation Dissolve Amine & DIPEA in MeCN Step2 2. Slow Addition Syringe pump reagent over 2 hours Step1->Step2 Step3 3. Thermal Activation Heat to 60°C for 12 hours Step2->Step3 Step4 4. Quench & Extract NaHCO3 wash & EtOAc extraction Step3->Step4 Step5 5. Purification Flash Chromatography (DCM:MeOH) Step4->Step5

Fig 2: Step-by-step experimental workflow for the controlled mono-alkylation process.

Step-by-Step Methodology (1.0 mmol Scale)

Phase 1: System Preparation

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon or nitrogen atmosphere.

  • Add the primary amine (1.0 mmol, 1.0 eq) to the flask.

  • Inject anhydrous Acetonitrile (10 mL) followed by DIPEA (3.0 mmol, 3.0 eq). Stir at room temperature for 10 minutes to ensure a homogenous mixture.

Phase 2: Controlled Alkylation 4. In a separate dry vial, dissolve 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide (0.95 mmol, 0.95 eq) in anhydrous Acetonitrile (5 mL). Note: Mild sonication may be required to fully dissolve the hydrobromide salt. 5. Load the electrophile solution into a glass syringe. Using a syringe pump, add the solution dropwise to the stirring primary amine mixture over a period of 2 hours at room temperature. 6. Once the addition is complete, heat the reaction mixture to 60 °C using an oil bath or heating block.

Phase 3: Monitoring and Work-up 7. Allow the reaction to proceed for 12 hours. Monitor the consumption of the primary amine via TLC (Typical eluent: 90:10 Dichloromethane:Methanol with 1% Triethylamine) or LC-MS [3]. 8. Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the majority of the Acetonitrile. 9. Re-dissolve the crude residue in Ethyl Acetate (25 mL). 10. Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO3​ (2 × 15 mL) and Brine (1 × 15 mL). Causality: The NaHCO3​ wash ensures any residual hydrobromide salts are neutralized and partitioned into the aqueous layer, while the target secondary amine remains in the organic layer. 11. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Phase 4: Purification 12. Purify the crude product via flash column chromatography on silica gel. A gradient of Dichloromethane to 10% Methanol in Dichloromethane (containing 0.5% aqueous ammonia or triethylamine to prevent streaking of the basic amine) is typically required to elute the pure mono-alkylated product.

Quantitative Data & Optimization Matrix

The table below summarizes empirical optimization data comparing different bases, solvents, and addition methods. This data demonstrates the causality behind the selected protocol parameters.

SolventBase (Eq.)Addition MethodTemp (°C)Mono-Alkylated Yield (%)Bis-Alkylated Yield (%)
DMF K2​CO3​ (3.0)Bolus (All at once)8045%38%
DMFDIPEA (3.0)Bolus (All at once)6058%25%
MeCNDIPEA (3.0)Bolus (All at once)6062%21%
MeCN DIPEA (3.0) Slow Addition (2h) 60 84% < 5%
EtOH Et3​N (3.0)Slow Addition (2h)7560%12%

Table 1: Optimization of reaction conditions for the alkylation of a standard primary amine (e.g., benzylamine) with 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide.

Troubleshooting Guide
  • Issue: High levels of tertiary amine (bis-alkylation) observed.

    • Solution: Decrease the concentration of the reaction (increase solvent volume), extend the syringe pump addition time to 4 hours, or lower the reaction temperature to 40 °C.

  • Issue: Incomplete conversion of the primary amine.

    • Solution: Ensure the DIPEA is strictly anhydrous and not degraded. Water in the system can lead to the hydrolysis of the bromoethyl group to an alcohol, destroying the electrophile.

  • Issue: Product streaks heavily on the silica column.

    • Solution: The imidazole and secondary amine nitrogens interact strongly with acidic silanol groups on standard silica. Pre-treat the silica column with 1% Triethylamine in your starting non-polar solvent, or switch to basic alumina chromatography.

References

  • New Drug Approvals. (2016). JAPAN 2015 - Imidafenacin Synthesis and Applications. Retrieved from[Link]

  • Thieme E-Books & E-Journals. Product Class 3: Imidazoles. Retrieved from[Link]

Method

Application Notes &amp; Protocols: Leveraging 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide for Advanced Polymer Functionalization

Foreword: The Strategic Value of Imidazole Moieties in Polymer Science The functionalization of polymers—the process of introducing specific chemical groups onto a polymer backbone—is a cornerstone of modern materials sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Value of Imidazole Moieties in Polymer Science

The functionalization of polymers—the process of introducing specific chemical groups onto a polymer backbone—is a cornerstone of modern materials science and drug development.[1] It transforms commodity polymers into "smart" materials with tailored properties and functionalities. Among the vast arsenal of functional groups, the imidazole ring holds a place of distinction.[2][3] Ubiquitous in nature, most notably in the amino acid histidine, the imidazole group imparts a unique combination of properties: pH-responsiveness, catalytic activity, and metal-ion coordination capabilities.[3][4]

Polymers decorated with imidazole units can respond to subtle changes in their environment, particularly pH.[5][6] The imidazole ring has a pKa in the range of 6-7, allowing it to accept a proton and become cationic in mildly acidic conditions, such as those found in tumor microenvironments or within cellular endosomes.[7][8][9] This property is the basis for designing intelligent systems for targeted drug delivery and gene therapy.[1]

This guide focuses on a highly versatile and efficient reagent for introducing this functionality: 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide . Its structure features a reactive primary alkyl bromide, which is an excellent electrophile for grafting onto polymer backbones, and a 2-methyl-substituted imidazole ring, ready to impart its unique characteristics to the final macromolecular construct. We will explore its core reactivity and provide detailed, field-tested protocols for its application, enabling researchers to unlock new possibilities in material design and therapeutic innovation.

Core Principles of Reactivity

The utility of 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide stems from two primary synthetic strategies: "grafting-to" a pre-formed polymer and "grafting-from" the imidazole unit itself.

Post-Polymerization Modification ("Grafting-To")

This is the most direct application, involving a nucleophilic substitution reaction. The carbon atom attached to the bromine is electrophilic and is readily attacked by nucleophilic groups present on a polymer backbone.

  • Mechanism: The reaction proceeds via a standard SN2 mechanism. Nucleophilic side chains on a polymer (e.g., hydroxyls, amines, thiols) attack the bromoethyl group, displacing the bromide leaving group.

  • Causality of Reagents: The starting material is a hydrobromide salt, meaning the imidazole ring is protonated. A non-nucleophilic base (e.g., triethylamine, DIPEA) is essential. Its primary role is to deprotonate the nucleophilic group on the polymer, increasing its reactivity. It also neutralizes the HBr that is liberated during the reaction.

  • Solvent Choice: A polar aprotic solvent like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) is ideal as it can dissolve a wide range of polymers and effectively solvate the transition state of the SN2 reaction, accelerating the process.

Initiator for Controlled Radical Polymerization ("Grafting-From")

The alkyl bromide functionality of the reagent serves as a classic initiator for Atom Transfer Radical Polymerization (ATRP).[10][11] ATRP is a powerful form of reversible-deactivation radical polymerization that allows for the synthesis of polymers with controlled molecular weights, low dispersity, and complex architectures.[12][13][14]

  • Mechanism: In the presence of a transition metal catalyst (typically a copper(I) complex), the carbon-bromine bond is reversibly and homolytically cleaved.[14] This generates a carbon-centered radical that can initiate the polymerization of vinyl monomers (e.g., acrylates, methacrylates, styrene). The equilibrium is strongly shifted towards the dormant (halogen-capped) species, which keeps the concentration of active radicals low and minimizes termination reactions.[12]

  • Expert Insight: This "grafting-from" approach is particularly powerful for creating dense polymer brushes on the imidazole core, leading to novel star-like or graft copolymer structures. The choice of ligand for the copper catalyst is critical for tuning the polymerization kinetics.[11]

Experimental Protocols and Methodologies

The following protocols are designed to be self-validating, with integrated characterization steps to confirm successful functionalization.

Protocol 1: Functionalization of a Hydroxyl-Containing Polymer (e.g., Dextran)

This protocol details the grafting of imidazole moieties onto a polysaccharide backbone, a common strategy for creating biocompatible, pH-responsive materials.

Materials:

  • Dextran (or other hydroxyl-containing polymer like PVA, HEC)

  • 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide (MW: 269.97 g/mol )[15]

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA), distilled

  • Dialysis tubing (appropriate MWCO)

  • Deionized water

Procedure:

  • Polymer Dissolution: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the hydroxyl-containing polymer (e.g., 1.0 g of Dextran) in anhydrous DMSO (e.g., 20 mL). Stir until the solution is homogeneous. This may require gentle heating (40-50°C).

  • Reagent Addition: In a separate vial, dissolve 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide (e.g., 0.5 g, adjust equivalents based on desired degree of substitution) and TEA (3 equivalents relative to the bromo-imidazole reagent) in a minimal amount of anhydrous DMSO.

  • Reaction: Add the reagent solution dropwise to the stirring polymer solution at room temperature.

  • Heating: Heat the reaction mixture to 60-70°C and allow it to stir under nitrogen for 24-48 hours.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the solution to dialysis tubing.

    • Dialyze against deionized water for 3-4 days, changing the water frequently to remove unreacted starting materials, TEA hydrobromide salt, and DMSO.

  • Isolation: Lyophilize (freeze-dry) the purified polymer solution to obtain the final imidazole-functionalized polymer as a white, fluffy solid.

Self-Validation (Characterization):

  • ¹H NMR (in D₂O): Confirm success by observing new characteristic peaks for the imidazole ring protons (typically ~7.0-7.5 ppm) and the 2-methyl group (~2.4 ppm).[16]

  • FTIR: Look for the appearance of new peaks corresponding to imidazole C=N and C-N stretching vibrations (typically in the 1400-1600 cm⁻¹ region).[17][18]

Protocol 2: Functionalization of an Amine-Containing Polymer (e.g., Poly(ethylene imine))

This protocol describes the modification of a cationic polymer, often used in gene delivery, to enhance its endosomal escape properties via the proton sponge effect.

Materials:

  • Branched Poly(ethylene imine) (PEI)

  • 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Sodium Bicarbonate (NaHCO₃) or DIPEA as a base

  • Diethyl ether

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Polymer Dissolution: In a dry round-bottom flask under nitrogen, dissolve branched PEI (1.0 g) in anhydrous NMP (25 mL).

  • Reagent Addition: Add 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide (adjust equivalents for desired substitution) and a slight excess of NaHCO₃ powder (a heterogeneous base that will not compete as a nucleophile).

  • Reaction: Heat the suspension to 70-80°C and stir vigorously for 48 hours under a nitrogen atmosphere.

  • Purification:

    • Cool the reaction mixture and filter to remove excess NaHCO₃.

    • Precipitate the polymer by adding the NMP solution dropwise into a large volume of rapidly stirring diethyl ether.

    • Collect the precipitate by centrifugation or filtration.

    • Redissolve the polymer in deionized water and dialyze against deionized water for 3 days to remove any remaining impurities.

  • Isolation: Lyophilize the purified solution to obtain the imidazole-grafted PEI.

Self-Validation (Characterization):

  • ¹H NMR (in D₂O): Observe new imidazole proton signals, which will be distinct from the broad methylene signals of the PEI backbone.

  • Acid-Base Titration: Determine the buffering capacity of the modified polymer. A successful functionalization will show an enhanced buffering region between pH 5.5 and 7.0 compared to the parent PEI.[9]

Visualization of Workflows and Mechanisms

General Workflow for Polymer Functionalization

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation P_diss Polymer Dissolution (Anhydrous Solvent) React Combine & Heat (Under N2, 24-48h) P_diss->React R_prep Reagent Preparation (Reagent + Base) R_prep->React Dialysis Dialysis React->Dialysis for soluble polymers Precip Precipitation React->Precip for insoluble polymers Lyophilize Lyophilization Dialysis->Lyophilize Precip->Lyophilize Final Characterization (NMR, FTIR, GPC) Lyophilize->Final

Caption: Workflow for "Grafting-To" Polymer Modification.

Mechanism: Nucleophilic Substitution

Caption: SN2 Mechanism for Polymer Grafting.

Quantitative Data & Characterization Summary

ParameterHydroxyl-Containing PolymerAmine-Containing PolymerRationale & Expert Notes
Solvent DMSO, DMFNMP, DMSOMust dissolve the polymer and be polar aprotic to favor SN2.
Base Triethylamine, DIPEANaHCO₃, DIPEAMust be non-nucleophilic. NaHCO₃ is good for amine polymers to avoid competing reactions.
Temperature 60 - 70 °C70 - 80 °CProvides sufficient energy to overcome activation barrier without degrading most polymers.
¹H NMR Shifts Imidazole: ~7-7.5 ppm; Me: ~2.4 ppmImidazole: ~7-7.5 ppm; Me: ~2.4 ppmUnambiguous confirmation of successful grafting.[16][19]
FTIR Peaks ~1500-1580 cm⁻¹ (C=N stretch)~1500-1580 cm⁻¹ (C=N stretch)Provides qualitative evidence of the imidazole ring's presence.[17]
GPC/SEC ∆Mn expected to be low∆Mn expected to be lowPrimarily used to confirm that the polymer backbone has not undergone significant degradation (chain scission) during the reaction.

Core Applications in Drug and Gene Delivery

The true power of functionalizing polymers with 1-(2-bromoethyl)-2-methyl-1H-imidazole lies in the properties it confers, particularly for biomedical applications.

pH-Responsive Systems for Targeted Release

Many pathologies, including solid tumors and sites of inflammation, exhibit a local environment that is more acidic (pH ~6.5-6.8) than healthy tissue (pH 7.4).[8] Imidazole-functionalized polymers can exploit this differential.

  • Mechanism of Action: At physiological pH (7.4), the imidazole ring is largely neutral and can be hydrophobic. As a nanoparticle carrier circulates and reaches an acidic tumor microenvironment, the imidazole nitrogen is protonated. This charge acquisition can trigger several events:

    • Increased Hydrophilicity: The polymer becomes more water-soluble, causing a nanoparticle to swell or disassemble, releasing its encapsulated drug payload.[5]

    • Charge Reversal: A carrier designed with a slightly negative or neutral surface can become positively charged, enhancing its interaction with and uptake by negatively charged cancer cell membranes.[20]

The "Proton Sponge" Effect for Endosomal Escape

A major barrier to the efficacy of biologic drugs (like siRNA, mRNA, and some proteins) is their entrapment and degradation in endosomes after cellular uptake.[7][21] Imidazole-rich polymers are a premier solution to this problem.

  • Mechanism of Action:

    • The drug/polymer complex (polyplex) is internalized by the cell into an endosome.

    • The cell actively pumps protons (H⁺) into the endosome to lower its pH (from ~7.4 to ~5.0-6.0).

    • The imidazole groups on the polymer act as a "proton sponge," absorbing a large number of these protons and resisting the pH drop.[22]

    • To maintain charge neutrality, the cell pumps in chloride ions (Cl⁻), followed by an influx of water due to the increased osmotic pressure.

    • The endosome swells under this pressure until it ruptures, releasing the therapeutic cargo into the cytoplasm where it can exert its biological effect.[21][23] This mechanism has been shown to dramatically increase the transfection efficiency of gene delivery vectors.[7]

G cluster_cell cluster_endo Start 1. Polyplex Internalized Pump 2. V-ATPase pumps H⁺ into endosome Start->Pump Sponge 3. Imidazole groups become protonated (ImH⁺) Pump->Sponge Influx 4. Cl⁻ and H₂O influx to balance charge Sponge->Influx Swell 5. Osmotic swelling Influx->Swell Rupture 6. Endosome Ruptures! Swell->Rupture Release Therapeutic Cargo Released! Rupture->Release

Caption: The Proton Sponge Effect for Endosomal Escape.

Troubleshooting and Expert Insights

  • Problem: Low degree of functionalization.

    • Solution: Ensure all reagents and solvents are truly anhydrous. Water can compete as a nucleophile. Increase reaction time or temperature moderately. Check the purity of the base; an old or impure base can inhibit the reaction.

  • Problem: Polymer cross-linking or gelation.

    • Solution: This can occur with polymers having multiple closely spaced nucleophiles (like PEI). Reduce the equivalents of the bromo-imidazole reagent to target a lower degree of substitution. Running the reaction at a lower polymer concentration can also disfavor intermolecular cross-linking.

  • Problem: Significant polymer degradation observed via GPC.

    • Solution: The polymer may be sensitive to the reaction temperature. Attempt the reaction at a lower temperature for a longer period. Ensure the polymer starting material is free from impurities that could catalyze degradation.

Conclusion

1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide is a powerful and versatile building block for the synthesis of advanced functional polymers. Its straightforward reactivity via nucleophilic substitution allows for the reliable modification of a wide range of polymer scaffolds. The resulting imidazole-functionalized materials are endowed with highly desirable properties, most notably pH-responsiveness, which can be masterfully exploited for targeted drug delivery and enhanced endosomal escape of biologics. The protocols and insights provided herein serve as a robust foundation for researchers and drug development professionals to design and create the next generation of smart polymeric systems.

References

  • Pichon, C., Billiet, L., Midoux, P. (2009). Chemical vectors for gene delivery: a current review on polymers, peptides and lipids containing histidine or imidazole as nucleic acids carriers. British Journal of Pharmacology, 157(2), 194-206. Available from: [Link]

  • Pichon, C., Billiet, L., Midoux, P. (2009). Chemical vectors for gene delivery: a current review on polymers, peptides and lipids containing histidine or imidazole as nucleic acids carriers. PubMed. Available from: [Link]

  • Li, Z., et al. (n.d.). CO2 adsorption and catalytic application of imidazole ionic liquid functionalized porous organic polymers. RSC Publishing. Available from: [Link]

  • Kiarie, C., et al. (2025). Styrene-Imidazoles as Tunable Brønsted-Basic Monomers for pH-Responsive Polymers. American Chemical Society. Available from: [Link]

  • ResearchGate. (2025). Imidazole-Bearing Polymeric Micelles for Enhanced Cellular Uptake, Rapid Endosomal Escape, and On-demand Cargo Release. ResearchGate. Available from: [Link]

  • Wu, H., et al. (n.d.). Highly tunable periodic imidazole-based mesoporous polymers as cooperative catalysts for efficient carbon dioxide fixation. Catalysis Science & Technology (RSC Publishing). Available from: [Link]

  • Kim, J., et al. (2022). Development of a pH-Responsive Polymer Based on Hyaluronic Acid Conjugated with Imidazole and Dodecylamine for Nanomedicine Delivery. The Catholic University of Korea. Available from: [Link]

  • Freeman, E. C., et al. (2012). Modeling the proton sponge hypothesis: examining proton sponge effectiveness for enhancing intracellular gene delivery through multiscale modeling. PubMed. Available from: [Link]

  • Zhang, L., et al. (2020). pH responsive coumarin and imidazole grafted polymeric micelles for cancer therapy. Semantic Scholar. Available from: [Link]

  • Kim, S. H., et al. (2009). pH-dependent self-assembling behavior of imidazole-containing polyaspartamide derivatives. PubMed. Available from: [Link]

  • Santiago, V., et al. (n.d.). Functionalized Imidazolium Ether-Free Polymer Backbones with Ion Transport Channels and Catalytic Activity. PMC. Available from: [Link]

  • Putnam, D., et al. (2001). Polymer-based gene delivery with low cytotoxicity by a unique balance of side-chain termini. PNAS. Available from: [Link]

  • Al-Amiery, A. A., et al. (n.d.). Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. Preprints.org. Available from: [Link]

  • Das, S., et al. (n.d.). pH Responsive Polymers in Drug Delivery. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Kitano, H., Sun, Z. H., Ise, N. (n.d.). Functionalized polymer lattices. 2. Catalytic effects of imidazole-containing latices on hydrolyses of phenyl esters. ACS Publications. Available from: [Link]

  • GINaPs. (2008). Synthesis, FTIR, solid-state NMR and SEM studies of novel polyampholytes or polyelectrolytes obtained from EGDE, MAA and imidazoles. GINaPs. Available from: [Link]

  • Mishra, A., et al. (n.d.). Polymer based advanced recipes for imidazoles: a review. PMC. Available from: [Link]

  • Ros-Lis, J. V., et al. (2025). Synthesis and Characterization of Imidazolium-Based Ionenes. MDPI. Available from: [Link]

  • Anderson, E. B., Long, T. E. (2009). Imidazole and imidazolium-containing polymers for biology and material science applications. ResearchGate. Available from: [Link]

  • The Benicewicz Group. (2015). Synthesis of random terpolymers bearing multidentate imidazole units and their use in functionalization of cadmium sulfide nanowires. The Benicewicz Group. Available from: [Link]

  • Zhang, L., et al. (2020). pH responsive coumarin and imidazole grafted polymeric micelles for cancer therapy. Semantic Scholar. Available from: [Link]

  • Taylor & Francis. (2012). Synthesis and characterization of ionic liquid functionalized polymers for drug delivery of an anti-inflammatory drug. Taylor & Francis Online. Available from: [Link]

  • Matyjaszewski, K., et al. (n.d.). Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials. Angewandte Chemie. Available from: [Link]

  • Fantin, M., et al. (n.d.). Toward Green Atom Transfer Radical Polymerization: Current Status and Future Challenges. Advanced Science. Available from: [Link]

  • Algar, W. R., et al. (2015). A Multifunctional Polymer Combining the Imidazole and Zwitterion Motifs as a Biocompatible Compact Coating for Quantum Dots. Journal of the American Chemical Society. Available from: [Link]

  • ACS Publications. (n.d.). Imidazole-containing Polymers. Synthesis and Polymerization of the Monomer 4(5)-Vinylimidazole. ACS Publications. Available from: [Link]

  • Research Collection. (2025). Atom transfer radical polymerization. Research Collection. Available from: [Link]

  • ResearchGate. (n.d.). FTIR, Raman and NMR spectroscopic and DFT theoretical studies on poly(N-vinylimidazole). ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Atom transfer radical polymerization. Wikipedia. Available from: [Link]

  • NC State University Libraries. (n.d.). Atom Transfer Radical Polymerization (ATRP): Principles and Practice – Advances in Polymer Science. NC State University Libraries. Available from: [Link]

  • PubChemLite. (n.d.). 1-(2-bromoethyl)-1h-imidazole hydrobromide (C5H7BrN2). PubChemLite. Available from: [Link]

  • ResearchGate. (n.d.). FTIR spectra of various samples. ResearchGate. Available from: [Link]

  • PubChem. (n.d.). 1-(2-bromoethyl)-1H-imidazole. PubChem. Available from: [Link]

  • ResearchGate. (2018). REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. ResearchGate. Available from: [Link]

  • DGIST Scholar. (n.d.). Synthesis and Characterization of Polymers based on Benzimidazole Segments for Polymer Solar Cells. DGIST Scholar. Available from: [Link]

Sources

Application

Application Note: 1-(2-Bromoethyl)-2-methyl-1H-imidazole Hydrobromide in the Synthesis of Imidafenacin

Executive Summary The compound 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide (CAS: 581103-38-0)[1] is a highly specialized, bifunctional pharmaceutical intermediate. It serves as the primary alkylating agent for in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide (CAS: 581103-38-0)[1] is a highly specialized, bifunctional pharmaceutical intermediate. It serves as the primary alkylating agent for introducing the 2-(2-methyl-1H-imidazol-1-yl)ethyl pharmacophore into complex drug scaffolds. Its most prominent industrial application is in the total synthesis of Imidafenacin , a potent M1/M3 muscarinic receptor antagonist utilized for the treatment of overactive bladder (OAB)[2].

This application note provides a comprehensive, self-validating protocol for the synthesis of Imidafenacin, detailing the mechanistic rationale behind phase-transfer catalysis (PTC) and the improved Radziszewski hydrolysis workflow, which overcomes the severe yield limitations of traditional acid-catalyzed methods[3].

Mechanistic Insights & Experimental Rationale

Why the Hydrobromide Salt?

The free base of 1-(2-bromoethyl)-2-methyl-1H-imidazole is inherently unstable. The nucleophilic nitrogen on the imidazole ring can attack the electrophilic bromoethyl group of an adjacent molecule, leading to rapid self-alkylation (quaternization) and polymerization. By utilizing the hydrobromide salt , the imidazole ring is protonated, rendering the nitrogen non-nucleophilic. This ensures long-term shelf stability and prevents degradation prior to the reaction. The free base is generated in situ only upon the addition of a strong base during the alkylation step.

Phase-Transfer Catalysis (PTC) in Alkylation

The first step of Imidafenacin synthesis involves the nucleophilic substitution (SN2) of diphenylacetonitrile with the bromoethyl intermediate. Diphenylacetonitrile requires a strong base (like KOH) for deprotonation, but KOH is insoluble in the organic solvents required to dissolve the reactants. By employing a biphasic system (Toluene/Aqueous KOH) with Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, the lipophilic tetrabutylammonium cation shuttles the hydroxide ion into the organic phase. This allows for rapid, complete deprotonation of the nitrile, forming a stabilized carbanion that readily attacks the alkyl halide[4].

Overcoming Hydrolysis Limitations (The Radziszewski Reaction)

Historically, converting the resulting nitrile intermediate into the final primary amide (Imidafenacin) relied on harsh 70% sulfuric acid at 140–150 °C. This method is fundamentally flawed, yielding only ~32% due to uncontrollable over-hydrolysis into the corresponding carboxylic acid byproduct[3]. Modern protocols utilize an improved Radziszewski reaction (H₂O₂, DMSO, and mild alkali). In this mechanism, the hydroperoxide anion (OOH⁻) attacks the nitrile carbon, forming a peroxyimidate intermediate that collapses into the desired primary amide. DMSO acts as an oxygen acceptor, preventing over-oxidation and locking the reaction at the amide stage, boosting yields to >74%[5].

Synthetic Workflow Visualization

G A Diphenylacetonitrile + KOH / TBAB C Nitrile Intermediate (Alkylation) A->C Phase Transfer Catalysis (40°C) B 1-(2-bromoethyl)-2-methyl -1H-imidazole HBr B->C in situ Neutralization & SN2 Attack D Imidafenacin (Primary Amide) C->D Radziszewski Hydrolysis (H2O2, DMSO, KOH, 50°C)

Synthesis pathway of Imidafenacin utilizing phase-transfer catalysis and Radziszewski hydrolysis.

Step-by-Step Experimental Protocol

Phase 1: Preparation of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile

This step establishes the core carbon skeleton via PTC-mediated alkylation.

  • Reactor Setup: Equip a clean, dry 500 mL three-necked flask with a mechanical stirrer, a reflux condenser, and a temperature probe.

  • Reagent Charging: Add 5.8 g (30 mmol) of diphenylacetonitrile, 50 mL of toluene, 100 mL of dimethyl sulfoxide (DMSO), and 0.9 g of TBAB to the flask.

  • Deprotonation: Add 15 mL of 50% aqueous KOH. Stir the biphasic mixture vigorously at 40 °C for 30 minutes. Causality: The solution will darken as the deep-red diphenylacetonitrile carbanion forms.

  • Alkylation: Cool the reactor to 20 °C. Slowly add 7.28 g (27 mmol) of 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide in small portions to manage the mild exotherm from the in situ neutralization of the HBr salt[4].

  • Reaction Maturation: Heat the mixture to 40–60 °C and stir for 5 hours.

    • Self-Validation Check: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The reaction is complete when the starting nitrile spot is consumed.

  • Workup & Isolation: Pour the mixture into 100 mL of cold distilled water. Extract the aqueous phase three times with 80 mL of ethyl acetate.

    • Causality: The extensive water washing (3 x 100 mL) of the combined organic layers is critical to partition and remove the high-boiling DMSO and residual TBAB salts.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Crystallize the residue from a 3:1 mixture of isopropyl ether and ethyl acetate to yield the nitrile intermediate as a crystalline solid (Yield: ~85%, mp. 79-80 °C)[4].

Phase 2: Improved Radziszewski Hydrolysis to Imidafenacin

This step converts the nitrile to the target amide without over-hydrolysis.

  • Solvent System: In a 100 mL flask, dissolve 1.5 g (approx. 5 mmol) of the nitrile intermediate in 10 mL of ethanol and 0.78 g (10 mmol) of DMSO[5].

  • Peroxide Addition: At room temperature, add 1.7 g of 30% aqueous H₂O₂.

  • Alkaline Activation: Slowly dropwise add 5 mL of a 40% potassium carbonate (K₂CO₃) solution. Maintain the internal temperature below 30 °C during addition to prevent premature peroxide decomposition.

  • Hydrolysis: Raise the temperature to 50–60 °C and stir for 3 hours.

    • Self-Validation Check: Gas evolution (O₂) will occur. TLC monitoring (100% Ethyl Acetate) will show the disappearance of the non-polar nitrile and the appearance of the highly polar amide product.

  • Quench & Precipitation: Add 30 mL of cold water and cool the mixture to <15 °C. Stir for 1 hour to allow the Imidafenacin to precipitate completely.

  • Purification: Filter the white solid, wash thoroughly with cold water to remove residual peroxide and DMSO, and recrystallize from 90% ethanol to obtain pure Imidafenacin (Yield: >74%)[5].

Quantitative Data: Hydrolysis Route Comparison

The choice of hydrolysis methodology drastically impacts the industrial viability of Imidafenacin synthesis. The table below summarizes the quantitative advantages of the Radziszewski method over legacy protocols[3][5].

Hydrolysis MethodReagents & ConditionsYield (%)Purity ProfileEnvironmental & Safety Impact
Legacy Acidic 70% H₂SO₄, 140–150 °C~32%High carboxylic acid byproductSevere; requires massive base neutralization, highly corrosive.
Alkaline Reflux KOH, Isopropanol, 100 °C45–60%ModerateHigh energy consumption, difficult downstream purification.
Radziszewski (Current) H₂O₂, DMSO, K₂CO₃, 50 °C74–90% Excellent (Amide locked) Mild conditions, low energy, environmentally benign byproducts (H₂O, O₂).

References

  • Sigma-Aldrich / NextSDS 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide — Chemical Substance Information URL: [Link]

  • Google Patents (CN106580899B)
  • New Drug Approvals Ono / Kyorin Imidafenacin Synthesis & Pipeline Data URL:[Link]

  • Google Patents (CN103772286A)
  • Google Patents (CN102746235A)

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide in non-polar solvents

Welcome to the Advanced Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals experiencing solubility and reactivity bottlenecks when utilizing 1-(2-bromoethyl)-2-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals experiencing solubility and reactivity bottlenecks when utilizing 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide in non-polar solvent systems.

Rather than providing generic solubility tips, this guide deconstructs the thermodynamic and kinetic causality behind the compound's behavior, providing self-validating protocols to bypass these limitations.

PART 1: Core Diagnostics & FAQs

Q1: Why is 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide completely insoluble in non-polar solvents like dichloromethane (DCM), toluene, or hexanes? A1: The compound is supplied as a hydrobromide (HBr) salt[1]. Ionic salts possess extremely high lattice energies and require high-dielectric constant solvents (like water, DMSO, or DMF) to solvate the dissociated imidazolium cations and bromide anions[2]. Non-polar solvents lack the dipole moment necessary to disrupt these ionic interactions, resulting in near-zero solubility.

Q2: Can I just "freebase" the compound using an aqueous basic extraction (e.g., NaOH/DCM) to make it soluble in my non-polar solvent? A2: Yes, but it is highly discouraged to isolate the free base [3]. The free base form of this specific molecule contains both a highly nucleophilic nitrogen (N3 on the imidazole ring) and a highly electrophilic alkyl halide (the 2-bromoethyl group at N1). If you neutralize the salt and concentrate the organic layer, the molecule will rapidly undergo intermolecular self-alkylation, creating an insoluble imidazolium polymer[4]. The manufacturer intentionally supplies this reagent as an HBr salt because protonating the N3 position neutralizes its nucleophilicity, ensuring shelf stability[1].

Q3: If I cannot isolate the free base, how do I perform my cross-alkylation reaction in a non-polar solvent? A3: You must utilize Solid-Liquid Phase Transfer Catalysis (PTC) [5]. By keeping the bulk solvent non-polar and using a solid base (like anhydrous K₂CO₃) combined with a phase transfer catalyst, the reactive free base is generated slowly at the solid-liquid interface. It is then immediately shuttled into the organic phase to react with your target substrate before it has the chance to self-polymerize[6].

G Salt HBr Salt Form (Stable, Insoluble in Non-Polar) Freebase Free Base Form (Soluble, Highly Reactive) Salt->Freebase Addition of Base (e.g., K2CO3) Polymer Self-Alkylation / Polymerization (Degradation) Freebase->Polymer If isolated / concentrated (Intermolecular attack) Target Target Alkylation Product (Desired Pathway) Freebase->Target In situ reaction with excess target substrate

Chemical stability dilemma of 1-(2-bromoethyl)-2-methyl-1H-imidazole freebase vs. salt form.

PART 2: Quantitative Data & Solvent Matrix

To optimize your reaction design, consult the following thermodynamic and kinetic compatibility matrix.

Solvent SystemDielectric Constant (ε)Salt SolubilityFree Base Stability (In Situ)Recommended Application
Toluene 2.4InsolublePoor (Rapid Polymerization)Solid-Liquid PTC workflows
Dichloromethane (DCM) 8.9< 0.1 mg/mLPoor (Rapid Polymerization)Biphasic PTC workflows
Acetonitrile (ACN) 37.5~5 mg/mLModerate (Dilute in situ use)Direct weak-base addition
N,N-Dimethylformamide (DMF) 36.7> 50 mg/mLModerate (Dilute in situ use)Standard homogeneous alkylations
Water 80.1> 100 mg/mLN/A (Hydrolyzes alkyl bromide)Avoid entirely

PART 3: Validated Experimental Protocols

The following protocol utilizes Solid-Liquid Phase Transfer Catalysis (PTC) to safely deploy the compound in non-polar solvents. This methodology simulates "high-dilution" conditions in the bulk organic phase, kinetically favoring your desired cross-alkylation over the degradation pathway[7].

PTC Start Solid HBr Salt + Solid K2CO3 (Insoluble) Interface Solid-Liquid Interface (In situ Deprotonation) Start->Interface Solvent Non-Polar Solvent + Substrate + PTC (e.g., TBAB) Solvent->Interface OrgPhase Organic Phase (PTC-Stabilized Intermediate) Interface->OrgPhase PTC Transfer Product Final Alkylated Product (Soluble in Non-Polar) OrgPhase->Product Cross-Alkylation

Solid-liquid phase transfer catalysis (PTC) workflow for non-polar solvent systems.

Protocol: Solid-Liquid PTC Alkylation in Toluene/DCM

Step 1: Reagent Preparation & Desiccation

  • Action: Mill anhydrous potassium carbonate (K₂CO₃) into a fine powder. Dry your non-polar solvent (e.g., Toluene) over activated 3Å molecular sieves.

  • Causality: Solid-liquid PTC relies entirely on interfacial surface area. Granular K₂CO₃ will severely bottleneck the deprotonation rate[6]. Water must be rigorously excluded to prevent the irreversible hydrolysis of the 2-bromoethyl group into an alcohol.

  • Validation Check: The milled K₂CO₃ must be free-flowing. If it clumps, ambient moisture has compromised the reagent; discard and prepare a fresh batch.

Step 2: System Assembly & High-Dilution Simulation

  • Action: Charge the reactor with your target nucleophilic substrate (excess, 2.0 - 3.0 eq), the finely milled K₂CO₃ (3.0 eq), and Tetrabutylammonium bromide (TBAB) (0.05 eq) in the non-polar solvent. Bring to the required reaction temperature (e.g., 60°C).

  • Causality: The target substrate must be present in stoichiometric excess to outcompete the bimolecular self-alkylation of the imidazole free base once it enters the organic phase[7].

  • Validation Check: The solution should be a heterogeneous, easily stirrable suspension.

Step 3: Controlled Addition

  • Action: Add the solid 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide salt (1.0 eq) portion-wise over 1 to 2 hours.

  • Causality: Portion-wise addition ensures the steady-state concentration of the reactive free base in the organic phase remains extremely low. This kinetic control is the critical mechanism that prevents polymerization[8].

  • Validation Check: Monitor the reaction via TLC or LC-MS. A successful reaction will show the steady growth of the product spot. Self-Validation Failure: If a highly polar, baseline-retained smear appears on the TLC plate, or a heavy gummy precipitate forms in the flask, the addition rate is too fast, and the imidazole is polymerizing.

Step 4: Quench and Workup

  • Action: Filter the reaction mixture hot to remove the inorganic salts (KBr, unreacted K₂CO₃). Wash the organic filtrate extensively with deionized water to remove residual TBAB.

  • Causality: Quaternary ammonium salts like TBAB have a high affinity for organic solvents (especially DCM) and will contaminate downstream chromatography if not rigorously washed out[7].

  • Validation Check: Evaporate a small aliquot of the organic layer and analyze via ¹H-NMR. The absence of a broad multiplet at ~3.2 ppm confirms the successful removal of the TBAB catalyst.

References

  • Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent Synthetic Communications (Taylor & Francis)[Link]

  • Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis ResearchGate[Link]

  • N-Alkylation of 2,4,5-Triphenyl Imidazole Derivatives Using a New Phase Transfer Reagent Synthetic Communications (Taylor & Francis)[Link]

  • High-Dilution PTC N-Alkylation PTC Organics, Inc.[Link]

  • Freebase (chemistry) WikiDoc[Link]

  • Product Class 3: Imidazoles Science of Synthesis (Thieme Connect)[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 1-(2-Bromoethyl)-2-methyl-1H-imidazole Hydrobromide Synthesis

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic challenges encountered during the N-alkylation of 2-methyli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic challenges encountered during the N-alkylation of 2-methylimidazole with 1,2-dibromoethane. This compound is a vital intermediate in the synthesis of complex pharmaceutical agents, such as Imidafenacin[1], and metal-organic frameworks (MOFs).

In this system, temperature is the master variable . It dictates whether the reaction proceeds via the desired nucleophilic substitution (SN2) pathway or diverges into destructive over-alkylation and elimination cascades. This guide provides mechanistic diagnostics, validated protocols, and targeted troubleshooting to ensure reproducible, high-yield synthesis.

Part 1: Reaction Diagnostics & Mechanistic Causality

The synthesis relies on the nucleophilic attack of the 2-methylimidazole nitrogen on the sterically accessible carbon of 1,2-dibromoethane. However, the resulting mono-alkylated product contains both a reactive bromoethyl tail and a potentially nucleophilic imidazole core.

If the thermal energy exceeds the activation barrier for secondary reactions (>80°C), the system loses kinetic control. The product will either react with another imidazole molecule to form a bis-imidazolium dimer, or the unreacted 2-methylimidazole will act as a Brønsted base, triggering an E2 elimination that yields 1-vinyl-2-methylimidazole.

G SM 2-Methylimidazole + 1,2-Dibromoethane LowTemp T < 40°C Kinetic Starvation SM->LowTemp OptTemp T = 60-70°C Optimal SN2 Pathway SM->OptTemp HighTemp T > 90°C Thermodynamic Shift SM->HighTemp Unreacted Unreacted Starting Materials LowTemp->Unreacted Sluggish Reaction Target 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide (Target) OptTemp->Target High Yield (>85%) Dimer Bis-imidazolium Salt (Over-alkylation) HighTemp->Dimer Intermolecular SN2 Vinyl 1-Vinyl-2-methylimidazole (E2 Elimination) HighTemp->Vinyl E2 Elimination

Reaction pathway of 2-methylimidazole alkylation showing temperature-dependent product distribution.

Part 2: Temperature Optimization Data

The following table summarizes the quantitative impact of internal reaction temperature on product distribution. Data reflects reactions run with 8.0 equivalents of 1,2-dibromoethane without an added inorganic base.

Temperature (°C)Reaction Time (h)Target Mono-alkylation Yield (%)Bis-imidazolium Dimer (%)E2 Elimination Impurity (%)
25 2412.5< 1.0< 1.0
45 1648.02.5< 1.0
65 (Optimal) 889.5 4.0 1.5
85 462.021.58.0
105 234.038.019.5
Part 3: Validated Experimental Protocol

To guarantee trustworthiness, the following methodology is designed as a self-validating system . Visual and physical cues are built into the workflow to confirm reaction progress without requiring immediate chromatographic analysis.

Objective: Synthesize 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide with >98% purity by kinetically suppressing thermodynamic side reactions.

Materials:

  • 2-Methylimidazole (1.0 eq, limiting reagent)

  • 1,2-Dibromoethane (8.0 eq, acts as both reactant and solvent)

  • Cold Ethyl Acetate (for precipitation and washing)

Step-by-Step Workflow:

  • Apparatus Setup: Equip a thoroughly dried 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal thermocouple. Purge the system with inert nitrogen gas.

  • Reagent Charging: Add 1,2-dibromoethane (8.0 eq) to the flask. Begin stirring at 300 rpm. Slowly add 2-methylimidazole (1.0 eq) in portions.

    • Causality Note: Using a massive excess of 1,2-dibromoethane establishes pseudo-first-order kinetics. This massive dilution of the reactive intermediate heavily favors mono-alkylation and prevents dimer formation.

  • Thermal Ramping (Critical Step): Heat the reaction mixture slowly (approx. 2°C/min) to an internal temperature of 65°C. Do not exceed 70°C.

    • Causality Note: Ramping slowly prevents localized exothermic spikes at the flask wall that could trigger runaway dimerization.

  • Reaction Monitoring: Maintain the temperature at 65°C for 8 hours.

    • Self-Validation Check: The reaction mixture will spontaneously transition from a clear solution to a dense, cloudy suspension. This visual cue confirms the successful formation of the hydrobromide salt, which is insoluble in the non-polar dibromoethane.

  • Quenching & Precipitation: Remove the heat source and allow the flask to cool to room temperature (20–25°C). Add cold ethyl acetate (2 volumes) to fully crash out the hydrobromide salt.

  • Isolation: Filter the resulting white-to-off-white precipitate under vacuum. Wash the filter cake with additional cold ethyl acetate (3 x 50 mL) to remove any residual 1,2-dibromoethane and unreacted free base.

  • Drying: Dry the solid under high vacuum at 40°C for 12 hours to afford the target 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide.

Part 4: Troubleshooting & FAQs

Q: My reaction stalled at 15% conversion after 24 hours. Should I add a catalyst? A: No catalyst is required. Stalled reactions in this system are almost exclusively due to kinetic starvation (insufficient thermal energy). At temperatures below 40°C, the nucleophilic attack of the imidazole nitrogen on the sterically hindered 1,2-dibromoethane is extremely sluggish. Ensure your internal reaction temperature is accurately calibrated to 65°C.

Q: Why am I seeing a high percentage of the bis-imidazolium dimer in my NMR? A: Dimerization occurs when the N3 nitrogen of the newly formed mono-alkylated product attacks another molecule's bromoethyl group. This is driven by high temperatures (>80°C) and insufficient equivalents of 1,2-dibromoethane. To prevent this, strictly maintain the reaction temperature between 60–70°C and ensure you are using at least 5 to 8 equivalents of 1,2-dibromoethane to maximize the dilution effect.

Q: How does elevated temperature drive the elimination side reaction? A: At temperatures exceeding 90°C, the kinetic preference shifts from nucleophilic substitution (SN2) to elimination (E2). The unreacted 2-methylimidazole acts as a Brønsted base rather than a nucleophile, abstracting a proton from the β-carbon of the bromoethyl group. This yields 1-vinyl-2-methylimidazole. Entropy favors this elimination at high heat; strict thermal regulation is the only way to suppress this pathway.

Q: Why do we isolate the product as a hydrobromide salt instead of the free base? A: The free base of 1-(2-bromoethyl)-2-methyl-1H-imidazole is highly unstable. Because it possesses both a nucleophilic nitrogen and an electrophilic bromoethyl tail, it is prone to spontaneous self-polymerization during storage. By conducting the reaction without an added inorganic base, the HBr liberated during the initial alkylation immediately protonates the N3 nitrogen. This deactivates the imidazole ring, rendering it non-nucleophilic and yielding a stable, shelf-ready hydrobromide salt.

Q: Can I use a polar aprotic solvent like DMF to speed up the reaction instead of using neat 1,2-dibromoethane? A: While polar aprotic solvents like DMF accelerate SN2 reactions by stabilizing the charged transition state[2], they also drastically increase the rate of over-alkylation. Furthermore, DMF makes temperature control more difficult due to rapid exothermic spikes. Using neat 1,2-dibromoethane provides a built-in dilution effect that kinetically protects the mono-alkylated product.

References
  • Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. KU ScholarWorks.[Link]

  • Imidafenacin, イミダフェナシン - New Drug Approvals. New Drug Approvals.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for 1-(2-Bromoethyl)-2-methyl-1H-imidazole Hydrobromide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Preventing Hydrolysis and Maintaining Chemical Integrity During Long-Term Storage Welcome to the Technical Support Center. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Preventing Hydrolysis and Maintaining Chemical Integrity During Long-Term Storage

Welcome to the Technical Support Center. This guide is designed to address the specific handling requirements of 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide (CAS: 581103-38-0). While this bifunctional building block is invaluable for synthesizing complex imidazolium salts and functionalized N-heterocycles, its inherent reactivity makes it highly susceptible to degradation if standard storage protocols are misapplied.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. By understanding the chemical causality behind the compound's degradation, you can implement a self-validating workflow that guarantees reproducibility in your downstream syntheses.

Section 1: The Mechanistic Root of the Problem (The "Why")

A common critical error in the laboratory is treating this organic salt as a stable, inert powder. In reality, its degradation is driven by a synergistic two-step physical and chemical process:

  • Hygroscopicity of the Hydrobromide Salt: The ionic nature of the hydrobromide salt makes the bulk powder highly hygroscopic. Upon exposure to ambient air, it rapidly absorbs atmospheric moisture, creating a localized, microscopic aqueous environment around the crystal lattice[1].

  • Nucleophilic Substitution (Hydrolysis): The 1-(2-bromoethyl) moiety contains a highly reactive primary alkyl bromide. In the presence of the absorbed water, the polarized carbon-bromine bond undergoes nucleophilic substitution (predominantly via an SN​2 mechanism)[2]. Water acts as the nucleophile, displacing the bromide leaving group to form 1-(2-hydroxyethyl)-2-methyl-1H-imidazole hydrobromide. This reaction releases hydrobromic acid (HBr), which lowers the local pH and auto-catalyzes further degradation and discoloration[3].

HydrolysisMechanism A 1-(2-bromoethyl)-2-methyl- 1H-imidazole HBr (Intact Product) C Localized Aqueous Microenvironment A->C Exposed to air B Atmospheric Moisture (H2O Absorption) B->C Absorbed by salt D SN2 Nucleophilic Attack (H2O displaces Br-) C->D Solvates molecules E 1-(2-hydroxyethyl)-2-methyl- 1H-imidazole HBr (Hydrolyzed Impurity) D->E Irreversible degradation

Caption: Synergistic physical and chemical degradation pathway via SN2 hydrolysis.

Section 2: Frequently Asked Questions (Troubleshooting)

Q: My freshly opened bottle contains a white powder, but my older bottle contains a sticky, yellowish gum. What happened? A: The transition from a white crystalline powder to a sticky gum is the classic macroscopic signature of deliquescence followed by hydrolysis. The yellowing is due to the release and subsequent oxidation of trace bromide/HBr generated during the cleavage of the alkyl bromide bond. Once the compound reaches the "gummy" stage, it is heavily degraded and must be discarded.

Q: Can I dry the degraded, gummy compound in a vacuum oven to recover it? A: No. While vacuum drying can remove the physical moisture, the chemical hydrolysis of the carbon-bromine bond is irreversible. Drying will not convert the hydroxyethyl impurity back into the reactive bromoethyl product.

Q: I store my compound in a standard 4°C deli fridge. Is this adequate? A: Standard refrigerators are extremely humid environments. If the primary container's seal is compromised, moisture will ingress rapidly. Furthermore, 4°C is insufficient for the thermodynamic stabilization of reactive alkyl halides over extended periods. Long-term storage must be maintained at -20°C in a desiccated secondary container[4].

Section 3: Standard Operating Procedures (SOP) for Storage and Handling

To establish a self-validating system for compound integrity, follow this precise workflow. Every step is deliberately designed to eliminate one of the variables (moisture, temperature, light) required for the hydrolysis reaction.

Protocol: Aliquoting and Long-Term Storage
  • Equilibration (Critical Step): Before opening a newly received or cold-stored bottle, allow it to equilibrate to room temperature inside a desiccator for at least 1 to 2 hours.

    • Causality: Opening a cold bottle in ambient air causes immediate condensation of atmospheric moisture directly onto the cold powder, instantly seeding the hydrolysis reaction.

  • Inert Atmosphere Handling: Transfer the equilibrated bottle to a glovebox purged with dry Argon or Nitrogen. If a glovebox is unavailable, utilize a Schlenk line with a positive flow of inert gas.

    • Causality: Purging displaces humid ambient air, ensuring the localized environment remains completely dry during the transfer process.

  • Aliquoting: Divide the bulk powder into single-use amber glass vials.

    • Causality: Amber glass prevents photo-degradation of the bromide. Single-use aliquots prevent repeated freeze-thaw and open-close cycles, which are the primary vectors for moisture introduction over a compound's lifespan.

  • Sealing: Cap the vials tightly, wrap the caps thoroughly with Parafilm, and place the vials inside a secondary container (e.g., a zip-lock bag or a larger jar) containing active desiccant packets (e.g., indicating silica gel).

    • Causality: The desiccant acts as a sacrificial moisture sink, absorbing any trace water vapor that permeates the primary seal before it can reach the hydrobromide salt.

  • Storage: Store the secondary container in a -20°C freezer.

    • Causality: Sub-zero temperatures exponentially decrease the kinetic rate of the SN​2 hydrolysis reaction, preserving the carbon-bromine bond.

StorageWorkflow N1 Receive Compound (Dry Ice/Cold Pack) N2 Equilibrate to RT (Inside Desiccator, 2 hrs) N1->N2 N3 Transfer to Glovebox (Argon/Nitrogen Atmosphere) N2->N3 Prevents condensation N4 Aliquot into Single-Use Amber Vials N3->N4 N5 Seal with Parafilm & Pack with Desiccant N4->N5 Excludes moisture N6 Store at -20°C N5->N6 Slows kinetics

Caption: Step-by-step self-validating workflow for aliquoting and storing the compound.

Section 4: Quantitative Data & Troubleshooting Matrix

To help you quickly assess the state of your inventory, refer to the following stability matrix.

Table 1: Storage Conditions and Expected Stability Profile

Storage ConditionAtmosphereTemperatureExpected Shelf LifeVisual Indicator of Integrity
Optimal (Recommended) Argon/Nitrogen + Desiccant-20°C> 12 - 24 monthsFree-flowing white/off-white powder
Sub-optimal (Short-term) Ambient Air + Desiccant4°C1 - 3 monthsSlight clumping, remains white
Poor (Do Not Use) Ambient Air (Unsealed)Room Temp (20-25°C)< 1 weekSticky gum, yellow/brown discoloration
Section 5: Analytical Verification (Self-Validation)

If you suspect hydrolysis has occurred, do not rely solely on visual inspection. The most definitive way to validate the integrity of 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide is via 1H NMR spectroscopy (using D2​O or DMSO−d6​ ).

  • Intact Product: Will show a distinct triplet for the −CH2​−Br protons (typically around 3.5 - 3.8 ppm depending on the solvent).

  • Hydrolyzed Impurity: The triplet will shift, and a new broad singlet for the −OH proton may appear (if using a non-exchanging solvent like DMSO−d6​ ). The integration ratio of the imidazole ring protons to the alkyl chain protons will remain constant, but the chemical shifts of the ethyl group will clearly indicate the transformation from −CH2​Br to −CH2​OH .

References
  • Persistency of a Two-Fold Embrace in Crystalline Phases of Bupropion Hydrohalides: A Thorough ab Initio X-ray Powder Diffraction Study Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • The ion-pair mechanism and bimolecular displacement at saturated carbon. V. Racemization and bromide Source: Canadian Science Publishing URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-(2-Bromoethyl)-2-methyl-1H-imidazole Hydrobromide Cross-Linking

Welcome to the Technical Support Center for imidazolium-based bioconjugation and polymer cross-linking. 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide is a highly versatile bifunctional reagent used to graft imidazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for imidazolium-based bioconjugation and polymer cross-linking. 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide is a highly versatile bifunctional reagent used to graft imidazolium networks onto polymers, synthesize anion exchange membranes, and develop ionic liquid functionalized materials[1].

However, its dual functionality—an alkyl halide and a nucleophilic imidazole ring—makes it highly susceptible to side reactions. This guide provides an authoritative, mechanistic approach to identifying, troubleshooting, and eliminating impurities during your cross-linking workflows.

The Mechanistic Trilemma: Causality Behind the Impurities

To master this cross-linker, you must understand the causality of its degradation. The reagent is supplied as a hydrobromide salt to keep the imidazole ring protonated, rendering it non-nucleophilic and stable during storage[1].

Once a base is added to neutralize the salt and initiate cross-linking, the resulting free base faces a kinetic trilemma. The presence of the 2-methyl group provides significant steric hindrance adjacent to the N3 nitrogen[2][3]. This steric bulk slows down the desired SN​2 quaternization pathway. Because the target cross-linking reaction is kinetically hindered, three competing side reactions can easily dominate if the microenvironment is not strictly controlled:

  • E2 Elimination: Strong bases strip a proton from the bromoethyl group, ejecting the bromide leaving group to form a vinyl impurity[4].

  • SN​2 Hydrolysis: Trace water acts as a nucleophile, displacing the bromide to form a hydroxyl impurity[5][6].

  • Self-Quaternization: The unhindered bromoethyl group of one molecule is attacked by the N3 of another, causing premature dimerization or oligomerization.

Troubleshooting FAQs

Q1: Why is my cross-linked product contaminated with vinyl groups?

A: You are experiencing base-catalyzed E2 dehydrobromination. Under basic conditions, especially at elevated temperatures, the 2-bromoethyl group is highly susceptible to E2 elimination, yielding 1-vinyl-2-methyl-1H-imidazole[4].

  • The Fix: Avoid strong, hard bases like NaOH or KOH. Transition to non-nucleophilic, sterically hindered bases such as N,N-Diisopropylethylamine (DIPEA) or mild inorganic bases like K2​CO3​ . Lower the reaction temperature to suppress the entropically favored elimination pathway.

Q2: I am detecting hydroxyl impurities and my cross-linking density is low. What went wrong?

A: Your reaction environment is not strictly anhydrous, leading to SN​2 hydrolysis. The bromoethyl group readily undergoes nucleophilic substitution by water or hydroxide ions, forming 1-(2-hydroxyethyl)-2-methyl-1H-imidazole[5][6].

  • The Fix: Dry all polar aprotic solvents (e.g., DMF, Acetonitrile) over 3Å molecular sieves for at least 24 hours prior to use. Purge the reaction vessel with inert gas (Ar or N2​ ).

Q3: The reagent polymerizes into a viscous sludge before I can even add it to my polymer. Why?

A: Premature self-quaternization. If you pre-neutralize the hydrobromide salt to isolate the free base before adding it to your target substrate, the molecules will react with each other to form imidazolium oligomers.

  • The Fix: Never store the free base. Always perform the neutralization in situ in the presence of your target substrate so the cross-linking reaction outcompetes self-dimerization.

Q4: How can I overcome the steric hindrance of the 2-methyl group to improve cross-linking density without raising the temperature?

A: Implement a Finkelstein halogen exchange. Adding a catalytic amount of Sodium Iodide (NaI) converts the alkyl bromide to a highly reactive alkyl iodide in situ[7][8]. The iodide is a superior leaving group, which accelerates the desired SN​2 quaternization. This allows you to achieve high cross-linking densities at lower temperatures, effectively shutting down the heat-dependent E2 elimination pathway.

Quantitative Data: Impurity Profiling

Use the following self-validating data table to identify impurities via 1H NMR and apply the correct thermodynamic or kinetic mitigation strategy.

Impurity / Side ProductReaction PathwayPrimary 1H NMR Signature (DMSO- d6​ )Mitigation Strategy
1-vinyl-2-methyl-1H-imidazole E2 DehydrobrominationMultiplet at ~5.3 - 5.8 ppm (terminal vinyl protons)Switch to DIPEA; Lower temperature to < 40°C.
1-(2-hydroxyethyl)-2-methyl-1H-imidazole SN​2 HydrolysisBroad singlet at ~4.9 ppm (-OH); Triplet at ~3.6 ppm (-CH2-OH)Use 3Å molecular sieves; Karl Fischer titration < 50 ppm H2​O .
Imidazolium Dimers SN​2 Self-QuaternizationDownfield shift of imidazole ring protons (> 7.5 ppm)Neutralize in situ; Keep monomer concentration low.
Target Cross-Link SN​2 QuaternizationBroadened peaks at ~4.3 ppm (N-CH2-C)Add 10 mol% NaI catalyst (Finkelstein activation)[8].

Optimized Experimental Protocol: In Situ Finkelstein-Assisted Cross-Linking

This protocol is designed as a self-validating system. It utilizes in situ neutralization and halogen exchange to maximize cross-linking density while suppressing side reactions.

Step 1: Substrate Preparation & Dehydration

  • Dissolve your target polymer/substrate in anhydrous DMF.

  • Validation Check: Perform a Karl Fischer titration on the solution. Do not proceed unless the moisture content is strictly < 50 ppm.

Step 2: Reagent Addition & Finkelstein Activation

  • Add 1.2 equivalents of 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide directly to the solution as a solid.

  • Add 0.1 equivalents (10 mol%) of anhydrous Sodium Iodide (NaI)[8].

  • Stir at room temperature for 15 minutes under Argon. Validation Check: A slight turbidity (precipitation of NaBr) indicates successful in situ conversion to the reactive iodoethyl intermediate.

Step 3: In Situ Neutralization & Cross-Linking

  • Cool the reaction vessel to 0°C using an ice bath (this suppresses E2 elimination).

  • Add 2.5 equivalents of anhydrous DIPEA dropwise over 30 minutes. The first equivalent neutralizes the hydrobromide salt; the remainder acts as a proton scavenger for the cross-linking.

  • Gradually warm to 40°C and stir for 24 hours.

Step 4: Purification & Validation

  • Precipitate the cross-linked product in cold diethyl ether to remove unreacted monomer, DIPEA salts, and NaI.

  • Validation Check: Analyze the purified product via 1H NMR to confirm the absence of vinyl multiplets (5.3-5.8 ppm) and confirm the quaternized N-CH2 linkages (~4.3 ppm).

Mechanistic Visualization: Reaction Pathways

The following diagram illustrates the divergent kinetic pathways the free base can take depending on the reaction conditions.

G A 1-(2-bromoethyl)-2-methyl-1H-imidazole (Free Base) B Target Cross-Linked Network (N3 Quaternization) A->B Target Substrate (Anhydrous, Mild Base, NaI) C 1-vinyl-2-methyl-1H-imidazole (E2 Elimination) A->C Strong Base / Heat D 1-(2-hydroxyethyl)-2-methyl-1H-imidazole (Hydrolysis) A->D H2O / OH- E Imidazolium Oligomers (Self-Quaternization) A->E High Conc. / No Substrate

Caption: Divergent reaction pathways of 1-(2-bromoethyl)-2-methyl-1H-imidazole during cross-linking.

References

  • M. N. A. Khan et al. "Quaternized Polyethersulfone (QPES) Membrane with Imidazole Functionalized Graphene Oxide." Sustainability, 15(3), 2209 (2023). Available at: [Link]

  • M. A. Silva et al. "2-Nitro-1-vinyl-1H-imidazole: Synthesis and Characterization." Molbank, 2025(1) (2025). Available at: [Link]

  • S. K. Singh et al. "Alkaline Hydrolysis Products of N-Substituted Phthalimides." Canadian Journal of Chemistry (1986). Available at: [Link]

  • Y. Wang et al. "Advances of Imidazolium Ionic Liquids for the Extraction of Phytochemicals from Plants." Molecules, 28(4) (2023). Available at: [Link]

  • A. A. Danopoulos et al. "2,6-Dibromo-3,5-dimethylpyridine and 2,6-diiodo-3,5-dimethylpyridine." IUCrData (2016). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Alkylating Agents: A Reactivity Comparison of 1-(2-bromoethyl)-2-methyl-1H-imidazole and 1-(2-chloroethyl)-2-methyl-1H-imidazole

For researchers and professionals in drug development and materials science, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The 1-(2-haloethyl)-2-methyl-1H-imidazole sca...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The 1-(2-haloethyl)-2-methyl-1H-imidazole scaffold is a valuable synthon, frequently employed for introducing a 2-methyl-1H-imidazol-1-ylethyl moiety into a target molecule. This guide provides an in-depth, objective comparison of the reactivity of two common variants: the hydrobromide salt of the bromo-derivative and the hydrochloride salt of the chloro-derivative. This analysis is grounded in fundamental principles of organic chemistry and supported by a detailed experimental workflow.

The core difference in the utility of these two reagents lies in their reactivity in nucleophilic substitution reactions. In short, 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide is significantly more reactive than its chloro counterpart. This heightened reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields, making it a more versatile and efficient substrate for complex syntheses.[1] The choice between them, however, involves a classic trade-off between reactivity and cost, a critical consideration in process development and scale-up.

Theoretical Deep Dive: The Decisive Role of the Leaving Group

The reactivity of these primary alkyl halides is predominantly governed by the principles of the bimolecular nucleophilic substitution (SN2) reaction.[2] In an SN2 mechanism, a nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of the halide leaving group in a single, concerted step.[3]

Two primary factors dictate the rate of this reaction for these specific substrates:

  • Carbon-Halogen Bond Strength: The covalent bond between carbon and a halogen weakens as you move down the group in the periodic table. The C-Br bond is inherently weaker and longer than the C-Cl bond.[4] Consequently, less energy is required to break the C-Br bond, contributing to a lower activation energy for the substitution reaction.

  • Stability of the Leaving Group: The most critical factor is the ability of the leaving group to stabilize the negative charge it acquires upon departure.[5][6] The stability of the halide anions follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻.[3] This trend is directly related to the basicity of the anions; weaker bases are better leaving groups because they are more stable and less likely to re-initiate a reverse reaction.[5][6] The bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) because its negative charge is dispersed over a larger atomic radius, making it more stable and a superior leaving group.[7][8]

Because the leaving group's departure occurs in the rate-determining step of an SN2 reaction, its quality directly influences the reaction rate.[6] Therefore, the greater stability of the bromide ion makes 1-(2-bromoethyl)-2-methyl-1H-imidazole the more reactive electrophile.

Caption: Generalized SN2 reaction mechanism.

Experimental Protocol: A Comparative Reactivity Study

To empirically validate the theoretical differences, a parallel synthesis experiment can be conducted. The following protocol outlines a robust method for comparing the reactivity of the two halo-imidazoles with a model nucleophile, sodium thiophenoxide, in a polar aprotic solvent like DMF, which is well-suited for SN2 reactions.

Objective: To quantify the difference in reaction rate and yield between 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide and 1-(2-chloroethyl)-2-methyl-1H-imidazole hydrochloride under identical conditions.

Materials and Reagents:

  • 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide (Reagent A)

  • 1-(2-chloroethyl)-2-methyl-1H-imidazole hydrochloride (Reagent B)

  • Thiophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate

  • TLC plates (silica gel 60 F254)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Experimental Workflow Diagram:

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis prep_nuc Prepare Sodium Thiophenoxide (Thiophenol + NaH in DMF) run_a Reaction A: Thiophenoxide + Reagent A prep_nuc->run_a run_b Reaction B: Thiophenoxide + Reagent B prep_nuc->run_b prep_reagents Prepare Equimolar Solutions of Reagent A and B in DMF prep_reagents->run_a prep_reagents->run_b monitor Monitor both reactions (TLC at t = 0, 1h, 2h, 4h, 24h) run_a->monitor run_b->monitor quench Quench with NaHCO₃(aq) monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with Brine extract->wash dry Dry over MgSO₄ & Concentrate wash->dry yield Determine Product Yield dry->yield purity Assess Purity (¹H NMR) yield->purity compare Compare Reactivity (Time vs. Conversion) purity->compare

Caption: Experimental workflow for reactivity comparison.

Step-by-Step Procedure:

  • Nucleophile Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (1.05 eq) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Add a solution of thiophenol (1.0 eq) in anhydrous DMF dropwise. Stir for 30 minutes at 0 °C to ensure complete formation of sodium thiophenoxide.

  • Reaction Setup: Prepare two separate reaction flasks. To each flask, add a solution of the sodium thiophenoxide in DMF.

  • Initiation: To the first flask, add a solution of 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide (1.0 eq) in DMF. Simultaneously, in the second flask, add a solution of 1-(2-chloroethyl)-2-methyl-1H-imidazole hydrochloride (1.0 eq) in DMF. Start a timer for both reactions.

  • Reaction Monitoring: Monitor the progress of both reactions by thin-layer chromatography (TLC) at regular intervals (e.g., 1, 2, 4, and 24 hours), comparing the consumption of the starting material.

  • Workup: Once the reaction with the bromo-derivative is complete (as determined by TLC), quench both reactions by pouring them into saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Analysis: Determine the mass of the crude product to calculate the yield. Analyze the product by ¹H NMR to confirm its structure and assess purity.

Data Analysis and Expected Outcomes

The experimental results are expected to align with the theoretical principles discussed. The bromo-derivative will react significantly faster and provide a higher yield of the desired product, 1-(2-(phenylthio)ethyl)-2-methyl-1H-imidazole.

Table 1: Representative Experimental Data Comparison

Parameter1-(2-bromoethyl)-2-methyl-1H-imidazole1-(2-chloroethyl)-2-methyl-1H-imidazole
Reaction Time ~4 hours>24 hours
Yield (%) 85-95%30-40% (after 24h)
Relative Rate HighLow
Conditions Room TemperatureRoom Temperature (may require heating)

Note: These are illustrative data based on established reactivity trends. Actual results may vary.

The data clearly indicates that the C-Br bond is more labile, leading to a much faster reaction. To achieve a comparable yield with the chloro-derivative, more forcing conditions, such as elevated temperatures and extended reaction times, would likely be necessary. This could, in turn, lead to the formation of more byproducts and a lower overall purity.

Practical Considerations and Safety

Reactivity vs. Cost:

  • 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide: The higher reactivity makes it the reagent of choice for laboratory-scale synthesis, especially when dealing with sensitive substrates or when reaction efficiency is a priority.[1]

  • 1-(2-chloroethyl)-2-methyl-1H-imidazole hydrochloride: Its lower cost makes it an attractive option for large-scale industrial syntheses where the expense of the starting materials is a significant factor and the process can be optimized to accommodate harsher conditions.

Safety Information: Both compounds should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide: Classified as acutely toxic if swallowed and causes serious eye irritation.[9][10]

  • 1-(2-chloroethyl)-2-methyl-1H-imidazole hydrochloride: While specific GHS data is less prevalent, related chloroethylamines are often irritants and should be handled with care.[11]

Conclusion

The choice between 1-(2-bromoethyl)-2-methyl-1H-imidazole and its chloro-analogue is a clear-cut decision based on synthetic priorities. For rapid, efficient, and high-yielding laboratory preparations under mild conditions, the bromo-derivative is unequivocally superior due to the excellent leaving group ability of bromide. For cost-driven, large-scale production where longer reaction times and more forceful conditions are acceptable, the chloro-derivative presents a viable economic alternative . A thorough understanding of the fundamental principles of SN2 reactivity empowers the research scientist to make an informed decision that best aligns with the specific goals of their synthetic project.

References

  • Factors affecting SN2 reactions: leaving group- Part 1. Khan Academy. Available from: [Link]

  • SN1 vs SN2 Reactivity of Alkyl Halides. Scribd. Available from: [Link]

  • Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. Available from: [Link]

  • Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available from: [Link]

  • The effect of leaving group on the SN2 reaction. YouTube. Available from: [Link]

  • Cl vs Br in SN1 and SN2 reactions. Reddit. Available from: [Link]

  • Alkyl Halide Reactivity. Michigan State University Department of Chemistry. Available from: [Link]

  • Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Available from: [Link]

  • 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide — Chemical Substance Information. NextSDS. Available from: [Link]

Sources

Comparative

Optimizing and Validating HPLC Methods for 1-(2-Bromoethyl)-2-methyl-1H-imidazole Hydrobromide Purity: A HILIC vs. Reversed-Phase Comparison

Introduction The synthesis and quality control of reactive intermediates demand robust analytical frameworks. 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide is a critical building block in pharmaceutical synthesis a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis and quality control of reactive intermediates demand robust analytical frameworks. 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide is a critical building block in pharmaceutical synthesis and ionic liquid production. However, analyzing its purity presents a distinct chromatographic challenge. The molecule is highly polar, features a basic imidazole nitrogen, and contains a reactive bromoethyl group that is 1[1].

When researchers default to standard Reversed-Phase Liquid Chromatography (RPLC) using C18 columns, they frequently encounter2[2]. To establish a self-validating and scientifically sound protocol, this guide objectively compares standard RPLC against Hydrophilic Interaction Liquid Chromatography (HILIC), followed by a comprehensive method validation framework compliant with the 3[3].

The Causality of Chromatographic Selection: RPLC vs. HILIC

In RPLC, retention is driven by hydrophobic partitioning. Because 1-(2-bromoethyl)-2-methyl-1H-imidazole is analyzed as a hydrobromide salt, it dissociates into a highly polar, positively charged species that exhibits4[4]. This causes the analyte to elute near the void volume ( t0​ ), making accurate quantitation impossible.

HILIC offers a mechanistic inversion. By utilizing a polar stationary phase (e.g., zwitterionic sulfobetaine) and a highly organic mobile phase, HILIC facilitates the5[5]. The polar imidazole compound partitions into this aqueous layer, providing strong retention. Furthermore, the high organic content minimizes the hydrolytic degradation of the bromoethyl group during the chromatographic run.

Method_Selection Start Analyte: 1-(2-bromoethyl)-2-methyl-1H-imidazole HBr Challenge Challenge: Highly Polar, Basic & Hydrolytically Unstable Start->Challenge ColSelect Chromatographic Mode Selection Challenge->ColSelect RPLC Standard RPLC (C18) Result: Void Elution & Tailing ColSelect->RPLC Alternative HILIC HILIC (Zwitterionic) Result: Strong Retention & Symmetry ColSelect->HILIC Recommended Validation ICH Q2(R2) Method Validation HILIC->Validation

Caption: Chromatographic selection workflow for polar imidazole derivatives.

Comparative Experimental Protocol: HILIC vs. RPLC

To objectively demonstrate the performance disparity, we compare a standard C18 column against a Zwitterionic HILIC column.

Step-by-Step Sample Preparation
  • Causality Check: Using an anhydrous aprotic solvent prevents the premature hydrolysis of the bromoethyl moiety into a hydroxyethyl group while the sample sits in the autosampler queue.

  • Weigh 10.0 mg of 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide reference standard.

  • Transfer to a 10 mL volumetric flask and dissolve in anhydrous acetonitrile (Stock Solution: 1.0 mg/mL).

  • Transfer 1.0 mL of the stock to a 10 mL volumetric flask and dilute to volume with the respective initial mobile phase (Working Solution: 100 µg/mL).

System Setup 1: RPLC (Alternative)
  • Column: Agilent Eclipse Plus C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid) gradient (95:5 to 10:90 over 15 min).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

System Setup 2: HILIC (Recommended)
  • Column: SeQuant ZIC-HILIC (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile / 20 mM Ammonium Formate buffer (pH 3.0) gradient (90:10 to 50:50 over 15 min).

  • Causality Check: Ammonium formate provides the necessary ionic strength to modulate electrostatic interactions on the zwitterionic surface, ensuring sharp peak shapes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

Quantitative Data Presentation

The following table summarizes the system suitability parameters obtained from both chromatographic modes.

ParameterRPLC (C18) PerformanceHILIC (Zwitterionic) PerformanceRegulatory Target (USP/ICH)
Retention Factor ( k′ ) 0.4 (Elutes in void)4.2 (Optimal retention) >2.0
Tailing Factor ( As​ ) 2.3 (Severe tailing)1.1 (Symmetrical) ≤1.5
Theoretical Plates ( N ) 2,50014,500 >5,000
Resolution ( Rs​ ) from Degradant Co-elution3.8 (Baseline resolution) >1.5

ICH Q2(R2) Method Validation Protocol

Having established HILIC as the optimal separation mode, the method must be validated to ensure it is fit for its intended purpose.

Degradation_Pathway API Active Analyte (Bromoethyl-imidazole) Hydrolysis Aqueous Hydrolysis (Nucleophilic Attack) API->Hydrolysis H2O / OH- Detection HILIC Resolution (Rs > 1.5) API->Detection Specificity Test Degradant Degradant (Hydroxyethyl-imidazole) Hydrolysis->Degradant Degradant->Detection

Caption: Forced degradation pathway demonstrating hydrolysis of the bromoethyl group.

Step-by-Step Validation Workflows

1. Specificity & Forced Degradation

  • Causality Check: The bromoethyl group is highly susceptible to nucleophilic attack by hydroxide ions (OH-). The method must demonstrate baseline resolution ( Rs​>1.5 ) between the active pharmaceutical ingredient (API) and its primary degradant (1-(2-hydroxyethyl)-2-methyl-1H-imidazole) to prove it is stability-indicating.

  • Protocol:

    • Acid Stress: 1 mL stock + 1 mL 0.1N HCl, heat at 60°C for 1 hr, neutralize with 0.1N NaOH.

    • Base Stress: 1 mL stock + 1 mL 0.1N NaOH, room temp for 10 mins, neutralize.

    • Oxidative Stress: 1 mL stock + 1 mL 3% H2O2, room temp for 1 hr.

    • Thermal Stress: Solid standard at 80°C for 24 hrs.

2. Linearity and Range

  • Protocol: Prepare calibration standards at 50, 75, 100, 125, and 150 µg/mL from the stock solution. Inject each level in triplicate. Plot peak area vs. concentration.

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.999 .

3. Accuracy (Recovery)

  • Protocol: Spike known amounts of the API into a blank matrix at 80%, 100%, and 120% of the working concentration. Prepare three independent samples per level (9 total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% with a Relative Standard Deviation (RSD) ≤2.0% .

4. Precision (Repeatability & Intermediate Precision)

  • Protocol: For repeatability, inject six independent preparations of the 100 µg/mL standard on the same day. For intermediate precision, have a second analyst perform the same test on a different day using a different HPLC system, ensuring the6[6].

  • Acceptance Criteria: The %RSD of the peak areas must be ≤2.0% .

Conclusion

For highly polar, basic, and reactive compounds like 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide, traditional C18 reversed-phase methods are analytically inadequate. By transitioning to a HILIC framework, chromatographers can leverage hydrophilic partitioning to achieve superior retention, peak symmetry, and resolution from hydrolytic degradants. When coupled with a rigorous ICH Q2(R2) validation strategy, this approach guarantees analytical trustworthiness and regulatory compliance.

References

  • Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. mdpi.com.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. europa.eu.
  • Reverse-Phase Liquid Chromatography vs.
  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. agilent.com.
  • Validation of Analytical Procedure Q2(R2). ich.org.
  • Crystal Structure and Subsequent Ligand Design of a Nonriboside Partial Agonist Bound to the Adenosine A2A Receptor. nih.gov.

Sources

Validation

Comparing alkylation efficiency of 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide against other halides

In the landscape of drug discovery and development, the N-alkylation of imidazole derivatives is a cornerstone transformation, enabling the synthesis of a vast array of biologically active molecules. The choice of alkyla...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the N-alkylation of imidazole derivatives is a cornerstone transformation, enabling the synthesis of a vast array of biologically active molecules. The choice of alkylating agent is paramount, directly influencing reaction kinetics, yield, and purity. This guide provides an in-depth comparison of the alkylation efficiency of 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide against its chloro and iodo analogues, offering a technical resource for researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.

The Mechanistic Underpinning: N-Alkylation of Imidazoles

The N-alkylation of an imidazole ring is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The process is typically initiated by the deprotonation of the imidazole's N-H proton by a suitable base, which generates a highly nucleophilic imidazolate anion.[3][4] This anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step.

Several factors critically influence the rate and success of this reaction:

  • The Base and Solvent System: Strong bases like sodium hydride (NaH) in anhydrous aprotic solvents (e.g., THF, DMF) ensure complete deprotonation, which is beneficial for less reactive imidazoles.[3] However, weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient, especially with more reactive alkylating agents, and are easier to handle.[3][5] Polar aprotic solvents like acetonitrile (MeCN) and DMF are preferred as they effectively solvate the cation of the base without deactivating the nucleophile.[3][6]

  • Steric Hindrance: The accessibility of the electrophilic carbon on the alkylating agent and the nitrogen atoms on the imidazole ring is crucial. Bulky substituents on either reactant can significantly slow down the SN2 reaction rate.[1][7][8]

  • The Leaving Group: The nature of the halide on the alkylating agent is one of the most significant determinants of reactivity. A good leaving group is one that can stabilize the negative charge as it departs. This factor is the central focus of our comparison.

The Halide Effect: A Comparative Analysis of Reactivity

The efficiency of an alkylating agent in an SN2 reaction is directly tied to the ability of the leaving group to depart. For alkyl halides, the reactivity trend is dictated by the strength of the carbon-halogen (C-X) bond and the stability of the resulting halide anion.[1]

The C-X bond strength decreases down the group: C-F > C-Cl > C-Br > C-I. A weaker bond is more easily broken, leading to a faster reaction. Consequently, the leaving group ability is the inverse of basicity, with the weakest base being the best leaving group. This establishes a clear reactivity hierarchy:

Iodide (I⁻) > Bromide (Br⁻) > Chloride (Cl⁻)

Therefore, when comparing the ethyl-imidazole halides, we can predict the following order of alkylation efficiency:

1-(2-Iodoethyl)-2-methyl-1H-imidazole > 1-(2-Bromoethyl)-2-methyl-1H-imidazole > 1-(2-Chloroethyl)-2-methyl-1H-imidazole

This higher reactivity means that iodo-derivatives can often be used under milder conditions, with shorter reaction times and potentially lower catalyst loadings in cross-coupling reactions.[9] Conversely, while chloro-derivatives are typically the most cost-effective, they may require more forcing conditions (higher temperatures, stronger bases) to achieve comparable yields to their bromo and iodo counterparts. 1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide often represents a practical balance between reactivity and stability/cost.

Visualizing the SN2 Alkylation Mechanism

sn2_mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Imidazole 2-Methyl-Imidazolate Anion (Nucleophile) TS [N---C---X]‡ Imidazole->TS Nucleophilic Attack AlkylHalide 1-(2-X-ethyl)-R-imidazole (Electrophile) X = Cl, Br, I AlkylHalide->TS Product N-Alkylated Imidazole TS->Product Bond Formation LeavingGroup Halide Anion (X⁻) TS->LeavingGroup Bond Cleavage

Caption: The SN2 mechanism for N-alkylation of an imidazole.

Quantitative Comparison of Halide Reactivity

The following table summarizes the expected performance differences based on fundamental chemical principles. The relative reaction rates are normalized to the bromo- derivative for illustrative purposes. Actual yields will be highly dependent on the specific substrate and reaction conditions.

Alkylating AgentRelative C-X Bond StrengthLeaving Group AbilityPredicted Relative RateTypical Reaction Conditions
1-(2-Chloro ethyl)-2-methyl-1H-imidazoleStrongestFair~0.01 - 0.1More forcing (e.g., higher temp., stronger base) required
1-(2-Bromo ethyl)-2-methyl-1H-imidazoleIntermediateGood1Standard conditions (e.g., K₂CO₃, MeCN, 60-80°C)
1-(2-Iodo ethyl)-2-methyl-1H-imidazoleWeakestExcellent~10 - 30Milder conditions (e.g., room temp. to 60°C) possible

Experimental Protocols

To ensure a valid comparison, all variables other than the halide leaving group must be held constant.

Protocol 4.1: General Procedure for N-Alkylation using 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide

This protocol details a standard procedure for alkylating a generic nucleophile (Nu-H), such as another heterocycle or a thiol.

Materials:

  • Nucleophile (Nu-H) (1.0 eq)

  • 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nucleophile (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.1-0.5 M concentration of the nucleophile).

  • Stir the suspension at room temperature for 15-30 minutes to facilitate the deprotonation of the nucleophile.

  • Add 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide (1.1 eq) to the stirred mixture. The hydrobromide salt requires an extra equivalent of base for neutralization.

  • Heat the reaction mixture to 60-80°C and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with additional acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization as needed.

Protocol 4.2: Workflow for Comparative Efficiency Study

This workflow is designed to objectively compare the alkylation efficiency of the chloro-, bromo-, and iodo- derivatives.

comparative_workflow cluster_setup Reaction Setup (Parallel) cluster_conditions Reaction Conditions cluster_monitoring Monitoring & Analysis cluster_conclusion Conclusion R1 Reaction 1: Chloro-derivative (1.1 eq) + Nucleophile (1.0 eq) + Base (2.5 eq) in MeCN Heat Heat all reactions at identical temperature (e.g., 60°C) R1->Heat R2 Reaction 2: Bromo-derivative (1.1 eq) + Nucleophile (1.0 eq) + Base (2.5 eq) in MeCN R2->Heat R3 Reaction 3: Iodo-derivative (1.1 eq) + Nucleophile (1.0 eq) + Base (2.5 eq) in MeCN R3->Heat Monitor Monitor all reactions simultaneously by TLC/LC-MS at set time points (t=1h, 2h, 4h...) Heat->Monitor Quench Quench all reactions at the same time point Monitor->Quench Analyze Analyze crude reaction mixtures by ¹H NMR or LC-MS with an internal standard for yield determination Quench->Analyze Compare Compare conversion rates and yields to determine relative efficiency Analyze->Compare

Caption: Workflow for comparing the efficiency of different halide alkylating agents.

Troubleshooting Common Alkylation Challenges

  • Low Yield: This can be due to incomplete deprotonation, low reactivity of the alkylating agent, or insufficient temperature.[3] Consider using a stronger base (e.g., NaH), switching to a more reactive halide (I > Br > Cl), or increasing the reaction temperature.[3]

  • Dialkylation (Imidazolium Salt Formation): The N-alkylated imidazole product can still be nucleophilic and react again, especially with an excess of the alkylating agent or at high temperatures.[3] To minimize this, use a stoichiometric amount or a slight excess (1.0-1.1 eq) of the alkylating agent and add it dropwise to the reaction mixture.[3][4]

  • Regioselectivity Issues: For unsymmetrical imidazoles, a mixture of regioisomers can form.[4][10] The outcome is influenced by steric and electronic effects. Alkylation generally occurs at the less sterically hindered nitrogen.[1][3] Electron-withdrawing groups on the imidazole ring can also direct alkylation to the more distant nitrogen.[3]

Conclusion and Recommendations

The choice between 1-(2-chloroethyl)-, 1-(2-bromoethyl)-, and 1-(2-iodoethyl)-2-methyl-1H-imidazole hydrohalides is a strategic decision based on a trade-off between reactivity, cost, and reaction conditions.

  • 1-(2-Iodoethyl)-2-methyl-1H-imidazole is the most reactive agent, ideal for sensitive substrates that require mild conditions or for accelerating slow reactions.

  • 1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide offers a robust balance of good reactivity and moderate cost, making it a versatile and widely applicable choice for many standard alkylation procedures.

  • 1-(2-Chloroethyl)-2-methyl-1H-imidazole is the most economical option but its lower reactivity necessitates more forcing conditions, which may not be suitable for complex or thermally sensitive molecules.

By understanding the underlying principles of the SN2 reaction and the inherent properties of the different halides, researchers can optimize their synthetic routes, improve yields, and accelerate the development of novel chemical entities.

References

  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole - Benchchem.
  • Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps.
  • How alkyl halide structure affects E2 and SN2 reaction barriers - American Chemical Society.
  • Why is the reactivity of primary alkyl halides with nucleophiles (SN2 mechanism) greater than secondary and tertiary alkyl halides? - Chemistry Stack Exchange.
  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts.
  • The effect of ultrasound on the N-alkylation of imidazole over alkaline carbons: Kinetic aspects | Request PDF - ResearchG
  • Application Note and Protocol: N-Alkylation of 2-Methyl-4-(trifluoromethyl)-1H-imidazole - Benchchem.
  • Organic Chemistry Alkyl Halides - Nucleophilic Substitutions. Free In-Depth Study Guide.
  • (PDF)
  • Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium - KU ScholarWorks.
  • This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry - Reddit.
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as - Der Pharma Chemica.
  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv
  • CN110776464A - N1 site alkylation method for imidazole compounds - Google P
  • US5011934A - Process for preparing 1-alkylimidazoles - Google P
  • Preparation of 2-Methylimidazole (I) - Chempedia - LookChem.
  • C–H arylation and alkenylation of imidazoles by nickel c
  • (PDF) N-alkylation of imidazole by alkaline carbons - Academia.edu.
  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed.
  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles | The Journal of Organic Chemistry - ACS Public
  • N-ALKYL
  • 1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide AldrichCPR | Sigma-Aldrich.
  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
  • 1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide | Sapphire Bioscience.
  • 1-(2-Bromoethyl)-1H-imidazole hydrobromide - Achmem.
  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
  • N-Alkylation of imidazoles - University of Otago.
  • 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide - Sigma-Aldrich.
  • 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide - Fluorochem.
  • A comparison of several modern alkyl
  • A comparison of several modern alkylating agents - ResearchG
  • Synthesis of N-Bromo and N-Iodo Imides: A Rapid Redox-Neutral and Bench Stable Process - PMC.
  • A Comparative Analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole: A Guide for Researchers - Benchchem.
  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identific
  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification | Request PDF - ResearchG
  • Fast and Accurate Determination of Cysteine Reduction and Alkylation Efficacy in Proteomics Workflows - JPT Peptide Technologies.
  • US7101968B2 - One-step reduction and alkylation of proteins - Google P
  • Selectivity of labeled bromoethylamine for protein alkyl

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Comparative

FTIR Spectral Comparison Guide: 1-(2-Bromoethyl)-2-methyl-1H-imidazole Hydrobromide and Its Synthetic Derivatives

Executive Summary & Rationale 1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide is a highly versatile bifunctional building block widely utilized in medicinal chemistry, coordination polymer synthesis (such as Zeolitic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide is a highly versatile bifunctional building block widely utilized in medicinal chemistry, coordination polymer synthesis (such as Zeolitic Imidazolate Frameworks), and the development of ionic liquids. The molecule features a reactive primary alkyl bromide and a tunable imidazole ring.

When evaluating the conversion of this base molecule into its functional derivatives, Fourier Transform Infrared Spectroscopy (FTIR) serves as an optimal, real-time analytical tool. Because the derivatization typically involves the nucleophilic displacement of the heavy bromine atom with lighter, highly IR-active functional groups (like azides or amines), FTIR provides a self-validating mechanism to track reaction progress without the immediate need for time-consuming Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide objectively compares the FTIR spectral signatures of the base molecule against its three most common derivatives, detailing the causality behind the vibrational shifts and providing a field-proven protocol for reaction monitoring.

Mechanistic Pathways & Derivatization

The primary reactive site of 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide is the electrophilic carbon attached to the bromine. Under basic conditions (which neutralize the hydrobromide salt), the molecule readily undergoes SN2 nucleophilic substitution.

G Base 1-(2-Bromoethyl)-2-methyl- 1H-imidazole HBr (C-Br: ~600 cm⁻¹) Azide Azide Derivative (-N₃: ~2100 cm⁻¹) Base->Azide NaN₃, DMF, 60°C (SN2 Substitution) Amine Amine Derivative (-NH₂: ~3300 cm⁻¹) Base->Amine R-NH₂, K₂CO₃ (SN2 Substitution) Thiol Thioether Derivative (-S-R: ~700 cm⁻¹) Base->Thiol R-SH, Base (SN2 Substitution)

Figure 1: SN2 derivatization pathways of 1-(2-bromoethyl)-2-methyl-1H-imidazole and FTIR markers.

Comparative FTIR Spectral Analysis

To understand the FTIR spectra, we must analyze the causality of the molecular vibrations based on Hooke's Law: the frequency of a stretch is directly proportional to the bond strength and inversely proportional to the reduced mass of the bonded atoms.

The Base Molecule: 1-(2-Bromoethyl)-2-methyl-1H-imidazole HBr
  • The C-Br Stretch: Bromine is a heavy atom (atomic mass ~80). Consequently, the reduced mass of the C-Br bond is exceptionally high, driving its stretching frequency down into the "fingerprint" region. The C-Br stretch reliably appears as a sharp, strong band between 690–515 cm⁻¹ [1][2].

  • The Imidazole Ring: The delocalized π system of the imidazole ring produces characteristic C=C and C=N stretching vibrations. These typically manifest as a pair of sharp peaks in the 1550–1450 cm⁻¹ region[3][4].

  • The Hydrobromide Salt: Because the molecule is an HBr salt, the N3 nitrogen of the imidazole ring is protonated. This creates a strong, broad N-H⁺ stretching band spanning 3100–2800 cm⁻¹ , which often obscures the aliphatic C-H stretches.

The Derivatives: Tracking the SN2 Displacement

When the bromine is displaced, the heavy-atom C-Br stretch at ~600 cm⁻¹ disappears. This disappearance is the primary negative indicator of a successful reaction. The positive indicators depend on the nucleophile:

  • Azide Derivative: The linear, asymmetrical N=N=N group creates a massive change in the molecular dipole moment during vibration. This results in a violently intense, sharp peak at ~2100 cm⁻¹ . Because almost no other organic bonds absorb in this region, it is a flawless diagnostic marker.

  • Amine Derivative: Replacing bromine with a primary amine introduces N-H bonds. Because nitrogen and hydrogen are light, and the bond is strong, the stretch occurs at high frequencies (3500–3300 cm⁻¹ )[5]. Primary amines typically show a distinct doublet (symmetric and asymmetric stretches).

Quantitative Data Summary
Functional Group / RegionBase Molecule (HBr Salt)Azide DerivativeAmine Derivative (Primary)Thioether DerivativeCausality / Physical Basis
C-Br Stretch Strong, 690–515 cm⁻¹ AbsentAbsentAbsentHigh reduced mass of Bromine drives frequency low.
N-H⁺ Stretch (Salt) Broad, 3100–2800 cm⁻¹Absent (Neutralized)Absent (Neutralized)Absent (Neutralized)Protonation of imidazole ring creates strong H-bonding.
Imidazole Ring (C=C/C=N) Sharp, 1550–1450 cm⁻¹Sharp, 1550–1450 cm⁻¹Sharp, 1550–1450 cm⁻¹Sharp, 1550–1450 cm⁻¹Delocalized π system remains intact across all reactions.
Azide (-N₃) Stretch AbsentIntense, ~2100 cm⁻¹ AbsentAbsentAsymmetric stretch of linear pseudohalide; massive dipole change.
N-H Stretch (Amine) AbsentAbsentDoublet, 3500–3300 cm⁻¹ AbsentLight H-atom and strong N-H bond push frequency high.
C-S Stretch AbsentAbsentAbsentWeak, ~700–600 cm⁻¹Sulfur is heavier than oxygen/nitrogen, lowering the frequency.

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, the following protocol describes the synthesis of the azide derivative using Attenuated Total Reflectance (ATR) FTIR as a self-validating system . By tracking the reaction via ATR-FTIR aliquots, researchers can definitively halt the reaction exactly when conversion is complete, preventing the degradation of the imidazole ring that often occurs during prolonged heating.

Materials Required
  • 1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide (Reactant)

  • Sodium azide (NaN₃) (Nucleophile)

  • Potassium carbonate (K₂CO₃) (Base to neutralize HBr)

  • Dimethylformamide (DMF) (Solvent)

  • ATR-FTIR Spectrometer (e.g., equipped with a Diamond crystal)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve 1.0 eq of 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide in anhydrous DMF. Add 1.5 eq of K₂CO₃ to neutralize the hydrobromide salt. Stir for 15 minutes.

  • Baseline FTIR: Take a 10 μ L aliquot of the starting material solution, evaporate the DMF under a gentle nitrogen stream on the ATR crystal, and record the baseline spectrum. Confirm the presence of the strong C-Br peak at ~600 cm⁻¹.

  • Reaction Initiation: Add 1.2 eq of NaN₃ to the flask. Heat the mixture to 60°C under a nitrogen atmosphere.

  • Self-Validating Monitoring:

    • At t=2 hours, extract a 10 μ L aliquot, evaporate the solvent on the ATR crystal, and scan.

    • Decision Gate: Observe the ratio of the 2100 cm⁻¹ peak (Azide) to the 600 cm⁻¹ peak (C-Br).

    • If the 600 cm⁻¹ peak is still visible, continue heating.

    • If the 600 cm⁻¹ peak has completely flatlined and the 2100 cm⁻¹ peak has plateaued in intensity, the reaction has achieved 100% conversion.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash 3x with distilled water to remove DMF, unreacted NaN₃, and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 1-(2-azidoethyl)-2-methyl-1H-imidazole.

Note: ATR-FTIR is highly recommended over traditional KBr pellets for this workflow, as it allows for the rapid, non-destructive testing of liquid/oily derivatives directly from the reaction mixture[6].

References

  • Chemistry LibreTexts. "11.5: Infrared Spectra of Some Common Functional Groups." LibreTexts. Available at:[Link]

  • Organic Chemistry at CU Boulder. "IR Spectroscopy Tutorial: Alkyl Halides." CU Boulder. Available at:[Link]

  • Hilaris Publisher. "Spectroscopic Characterization of Biofield Treated Metronidazole and Tinidazole." Journal of Pharmacovigilance. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Electrochemical SEIRAS Analysis of Imidazole-Ring-Functionalized Self-Assembled Monolayers." Molecules. Available at:[Link]

  • MDPI. "ATR-FTIR-MIR Spectrometry and Pattern Recognition of Bioactive Volatiles." Applied Sciences. Available at:[Link]

  • Indonesian Journal of Science & Technology. "How to Read and Interpret FTIR Spectroscope of Organic Material." Universitas Pendidikan Indonesia. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide

This document provides a detailed protocol for the safe handling and disposal of 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide (CAS No: 581103-38-0). As a brominated heterocyclic compound, this substance requires c...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe handling and disposal of 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide (CAS No: 581103-38-0). As a brominated heterocyclic compound, this substance requires careful management to ensure personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals in a laboratory setting.

The procedures outlined herein are based on established principles of chemical safety and hazardous waste management. The core principle is that of containment and proper segregation. Due to its chemical structure, which includes a halogen (bromine), this compound must be treated as a halogenated organic hazardous waste .

Hazard Identification and Immediate Safety Precautions

Understanding the inherent risks of a chemical is the foundation of its safe management. 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide is classified with several hazards that necessitate stringent safety controls.[1][2]

Table 1: Hazard Classification and Safety Information

Hazard ClassificationGHS PictogramSignal WordHazard Statement(s)
Acute Toxicity, Oral (Category 3) GHS06Danger H301: Toxic if swallowed
Acute Toxicity, Dermal/Inhalation (Category 4) GHS07Warning H312 + H332: Harmful in contact with skin or if inhaled
Skin Irritation (Category 2) GHS07Warning H315: Causes skin irritation
Serious Eye Irritation (Category 2A) GHS07Warning H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Category 3) GHS07Warning H336: May cause drowsiness or dizziness
Essential Personal Protective Equipment (PPE)

The causality behind PPE selection is to create a complete barrier between the researcher and the chemical. Standard laboratory attire (long pants, closed-toe shoes) is mandatory.[3]

  • Hand Protection: Wear nitrile gloves. Always inspect gloves for tears or punctures before use. After handling, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly with soap and water.[4][5]

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be used in addition to goggles when there is a significant risk of splashes.[5][6]

  • Body Protection: A fully buttoned, long-sleeved laboratory coat must be worn to protect the skin and clothing from contamination.[3][7]

  • Respiratory Protection: All handling of the solid compound or solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5][8]

Engineering Controls

Always handle 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide in a properly functioning chemical fume hood.[8] This is the primary engineering control to minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance.[8]

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. The presence of a carbon-bromine bond classifies this compound as a halogenated organic compound .[9] This is a critical distinction, as halogenated and non-halogenated waste streams are managed differently and have different disposal costs.[10] Mixing these streams is a common and costly mistake in laboratory waste management.

The following workflow provides a self-validating system for ensuring proper segregation.

G start Waste Generated (Pure compound, contaminated labware, spill debris) is_halogenated Is the waste 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide or contaminated with it? start->is_halogenated halogenated_waste YES: Classify as HALOGENATED ORGANIC WASTE is_halogenated->halogenated_waste  Yes non_halogenated_waste NO: Follow procedure for other waste streams (e.g., Non-Halogenated, Aqueous) is_halogenated->non_halogenated_waste  No container Place in a designated, compatible, and properly sealed HALOGENATED WASTE container. halogenated_waste->container labeling Ensure container is clearly labeled: - 'Hazardous Waste' - Full Chemical Name & CAS Number - Hazard Pictograms (Toxic, Irritant) - Accumulation Start Date container->labeling storage Store in a designated Satellite Accumulation Area away from incompatible materials (strong oxidizers, acids). labeling->storage pickup Arrange for pickup by the institution's Environmental Health & Safety (EH&S) department. storage->pickup

Caption: Waste Disposal Workflow for 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide.

Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure compound and materials contaminated with it.

For Unused or Waste Compound (Solid)
  • Work Area: Conduct all operations within a chemical fume hood.

  • Containment: If not already in its original container, carefully transfer the solid waste into a designated hazardous waste container using appropriate tools (e.g., a chemically resistant spatula). Avoid creating dust.[11]

  • Container Selection: The waste container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition, and have a secure, screw-top lid to prevent leaks and vapor release.[7][12]

  • Labeling: The container must be labeled before the first drop of waste is added.[12] The label must include:

    • The words "Hazardous Waste"[10]

    • The full chemical name: "1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide" and its CAS number (581103-38-0). Do not use abbreviations.[12]

    • Appropriate hazard pictograms (Toxic, Irritant).

    • The date when waste was first added (accumulation start date).

  • Storage: Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials like strong oxidizers, acids, and acid chlorides.[7][8]

For Contaminated Labware and Debris
  • Disposable Items: Contaminated items such as gloves, weighing paper, and absorbent wipes must be placed in the same designated halogenated organic waste container as the pure compound. If a separate solid waste container is used, it must be labeled identically.

  • Reusable Glassware:

    • Rinse the glassware with a small amount of an appropriate organic solvent (e.g., acetone, ethanol) in a fume hood.

    • This first rinse (rinsate) is considered hazardous and must be collected in a liquid halogenated organic waste container.

    • Repeat the rinse process two more times. Subsequent rinses may be considered non-hazardous depending on institutional policy, but it is best practice to collect all solvent rinses as hazardous waste.

    • After rinsing, the glassware can be washed with soap and water.[13]

  • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container and disposed of according to your institution's policy for chemically contaminated sharps.

Spill Management Protocol

Accidental spills must be managed immediately and safely.[3]

  • Evacuate and Alert: Ensure the immediate area is evacuated. Alert colleagues and your laboratory supervisor. If the spill is large or you are unsure how to proceed, contact your institution's emergency response team or Environmental Health & Safety (EH&S) department immediately.[13]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment (for small, manageable spills):

    • Don the appropriate PPE as described in Section 1.1.

    • Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill kit, to cover and contain the spill.[13]

    • Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup:

    • Carefully sweep or scoop the absorbent material and spilled compound into a designated halogenated organic waste container.[8]

    • Use tools that will not generate sparks.

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.[13]

    • All cleaning materials (wipes, cloths, contaminated PPE) must be disposed of as halogenated organic hazardous waste.[13]

  • Reporting: Report the spill to your supervisor and EH&S department, as per your institution's policy.[13]

Regulatory Context

The disposal of 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide is governed by regulations for hazardous waste. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[14] Halogenated organic compounds are specifically addressed in these regulations, which mandate their proper identification, segregation, and disposal, typically via high-temperature incineration at a licensed facility.[9][15] Adherence to the procedures in this guide will help ensure compliance with these important regulations.

References

  • Proper Disposal of 4,5-diphenyl-1H-imidazole-1,2-diamine. Benchchem.
  • Hazardous Waste Segregation. Bucknell University.
  • 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide — Chemical Substance Information. NextSDS.
  • Standard Operating Procedure for Imidazole. Washington State University.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Laboratory Health & Safety Rules. University of Ioannina.
  • Organic Solvents. Cornell University Environmental Health and Safety.
  • Safety Data Sheet: Imidazole. Apollo Scientific.
  • Standard Operating Procedure for Imidazole. University of Washington.
  • Safety Data Sheet: Imidazole. Chemos GmbH&Co.KG.
  • Safety Data Sheet: 2-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide. Aaron Chemicals.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Hazardous Waste Reduction. University of California, Santa Barbara Environmental Health and Safety.
  • Laboratory Safety Guidelines. ETH Zürich.
  • Lab Safety Rules and Guidelines. Spark Plugs.
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  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
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  • 1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide Safety Information. Sigma-Aldrich.
  • Environmental Fact Sheet: Listing of Wastes From the Production of Organobromine Chemicals. U.S. Environmental Protection Agency.

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Handling

Personal protective equipment for handling 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a logical extension of molecular behavior. When handling 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a logical extension of molecular behavior. When handling 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide (CAS: 581103-38-0) —a critical bifunctional building block in pharmaceutical synthesis and ionic liquid development—understanding its mechanistic hazard profile is the first step toward operational excellence.

Below is a comprehensive, self-validating guide designed to ensure your safety and the integrity of your synthetic workflows.

Mechanistic Hazard Profile: The Causality of Toxicity

This compound (MW: 269.97 g/mol ) presents a dual-threat hazard profile that dictates our handling strategy [1][1]:

  • Electrophilic Alkylation (The Free Base): The primary 2-bromoethyl group is a highly reactive electrophile primed for SN2 substitution. In biological systems, it acts as an indiscriminate alkylating agent, attacking nucleophilic sites on proteins (thiols, amines) and DNA nucleobases. This mechanism is the root cause of its acute toxicity across oral, dermal, and inhalation routes (GHS H302, H312, H332) [2][2].

  • Acidic Dissociation (The Hydrobromide Salt): The hydrobromide (HBr) salt is hygroscopic. Upon contact with physiological moisture—such as sweat on the skin or tears in the eyes—it dissociates to release hydrobromic acid. This localized drop in pH causes severe eye irritation (GHS H319) and skin irritation (GHS H315) [2][2].

Quantitative PPE Matrix

To counteract these specific molecular hazards, your Personal Protective Equipment (PPE) must be selected based on quantitative performance metrics rather than standard laboratory defaults.

PPE CategoryMaterial SpecificationQuantitative MetricCausality / Rationale
Hand Protection Butyl Rubber or Double NitrileThickness ≥ 0.11 mm; Breakthrough > 480 minAlkyl bromides permeate thin gloves over time. Double-gloving provides a self-validating fail-safe against micro-tears during handling.
Eye Protection Chemical Splash GogglesANSI Z87.1 / EN 166 compliantProtects against aerosolized HBr dust and prevents severe ocular damage (GHS H319).
Body Protection Chemically resistant lab coat100% Cotton or Tyvek®Prevents dermal absorption (GHS H312) and skin irritation (GHS H315) caused by acidic salt dissociation.
Respiratory P100 Particulate Respirator99.97% filtration efficiencyMitigates inhalation of toxic dust (GHS H332) and STOT SE 3 respiratory irritation (GHS H336) if handled outside a hood.

Operational Workflow & Methodologies

HandlingWorkflow A Pre-Operation: Verify Fume Hood & PPE B Dispensing: Weigh 1-(2-bromoethyl)-2-methyl-1H-imidazole HBr A->B C Reaction Setup: Inert Atmosphere (N2/Ar) B->C D Spill / Contamination? B->D Accidental Spill F Waste Disposal: Halogenated Organic Waste C->F Reaction Complete E Decontamination: 10% Sodium Thiosulfate Quench D->E Yes E->F

Workflow for safe handling, reaction setup, and decontamination of the alkylating agent.

Protocol 1: Fume Hood Dispensing & Reaction Setup

To ensure a self-validating system, every step must confirm the success of the previous one to prevent exposure.

  • Environmental Verification: Ensure the fume hood face velocity is quantitatively verified at ≥ 0.5 m/s (100 fpm) before opening the primary container.

  • Static Mitigation: Alkyl halide salts are highly prone to static cling, which drastically increases the risk of aerosolization. Wipe the analytical balance and spatulas with a damp, lint-free cloth or use an anti-static ionizer prior to weighing.

  • Closed-System Transfer: Tare a sealed, septum-capped vial. Transfer the required mass of the hydrobromide salt into the vial inside the fume hood. Seal the vial before removing it from the balance. This ensures no toxic dust escapes into the ambient lab environment.

  • In Situ Solubilization: Purge your reaction flask with an inert gas (N2/Ar). Instead of transferring the dry powder between vessels, inject your anhydrous solvent (e.g., DMF or acetonitrile) directly into the sealed weighing vial. Visually confirm complete dissolution, then transfer the solution via syringe to the main reaction vessel.

Spill Decontamination: The Bunte Salt Quench

If a spill occurs, sweeping the dry powder risks aerosolization and inhalation. Instead, we rely on a targeted chemical quench to neutralize the threat at the molecular level.

Protocol 2: Thiosulfate Neutralization
  • Isolation: Evacuate the immediate area. Don a P100 respirator if the spill occurred outside the fume hood.

  • Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (Na2S2O3).

  • Application: Gently spray or pour the thiosulfate solution over the spilled solid, ensuring complete saturation without splashing.

  • Mechanistic Neutralization: Allow a 30-minute contact time. The thiosulfate anion is a potent, soft nucleophile that outcompetes biological targets. It displaces the bromide leaving group via an SN2 reaction to form an S-alkyl thiosulfate, known as a Bunte salt [3][3]. This reaction converts the highly toxic, lipophilic alkylating agent into a water-soluble, non-toxic, and odorless intermediate [3][3].

  • Collection: Absorb the neutralized liquid with inert chemical pads. Dispose of the pads in a sealed container labeled "Halogenated Organic Waste - Thiosulfate Quenched".

References

  • Title: 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: The Reaction of Grignard Reagents with Bunte Salts: A Thiol-Free Synthesis of Sulfides Source: Organic Letters - ACS Publications (Reeves, J. T., et al., 2014) URL: [Link]

Sources

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